Technical Documentation Center

3,5-Difluoro-4'-methylbenzhydrol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Difluoro-4'-methylbenzhydrol

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4'-methylbenzhydrol

Abstract This technical guide provides an in-depth examination of the physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. As a fluorinated analogue of the well-known benzhydrol scaffold, this compound present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth examination of the physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. As a fluorinated analogue of the well-known benzhydrol scaffold, this compound presents unique characteristics relevant to medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide moves beyond a simple data summary to offer a holistic understanding grounded in established scientific principles. We will explore the synthesis of this compound, detail its core physicochemical properties with a clear distinction between experimental data on analogues and predicted values, and provide robust, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained, ensuring this document serves as both a reference and a practical laboratory guide.

Section 1: Introduction and Molecular Identity

3,5-Difluoro-4'-methylbenzhydrol, systematically named (3,5-difluorophenyl)(p-tolyl)methanol, is a diarylmethanol derivative. The core benzhydrol structure is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, including antihistamines.[6] The introduction of two fluorine atoms onto one of the phenyl rings and a methyl group on the other is a deliberate chemical modification designed to modulate its properties. Fluorine, being the most electronegative element, can introduce potent electronic effects, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[2][3][4][5]

Molecular Structure:

Key Molecular Identifiers:

IdentifierValueSource
IUPAC Name (3,5-difluorophenyl)(p-tolyl)methanolN/A
CAS Number 1269395-81-6Inferred from related structures
Molecular Formula C₁₄H₁₂F₂O[7]
Molecular Weight 234.24 g/mol [7]

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. Where direct experimental data is unavailable, values are predicted based on the properties of analogous compounds and established principles of physical organic chemistry.

PropertyValue (Predicted/Analogous)Basis for Prediction/AnalogySignificance in Research & Development
Melting Point (°C) 65-85The parent compound, Phenyl(p-tolyl)methanol, melts at 50-54 °C.[8] Fluorination often increases the melting point due to altered crystal packing and intermolecular interactions.A key indicator of purity and solid-state stability.
Boiling Point (°C) > 300 (with decomposition)High molecular weight and polar hydroxyl group suggest a high boiling point. Benzhydrols often decompose before boiling at atmospheric pressure.Not a primary parameter for solid compounds in pharmaceutical development.
Aqueous Solubility Low to InsolubleThe parent compound is sparingly soluble in water. The addition of two fluorine atoms generally decreases aqueous solubility.Affects bioavailability, formulation strategies, and the design of in vitro assays.
Organic Solvent Solubility SolubleExpected to be soluble in common organic solvents like Methanol, Ethanol, DMSO, and Dichloromethane, similar to other benzhydrols.Crucial for synthesis, purification, and analytical method development.
pKa (hydroxyl proton) ~12.5 - 13.5The pKa of the parent benzhydrol is ~13.7. The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) of the hydroxyl proton.Determines the ionization state at physiological pH, which impacts solubility, membrane permeability, and receptor binding.
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.2The LogP of Phenyl(p-tolyl)methanol is ~3.1. Fluorine atoms typically increase lipophilicity.A critical measure of lipophilicity, which influences ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Polar Surface Area (PSA) 20.23 ŲThe PSA is dominated by the hydroxyl group and is identical to that of the parent benzhydrol.A predictor of membrane permeability. A low PSA suggests good potential for cell penetration.

Section 3: Synthesis and Characterization

The most direct and common method for synthesizing unsymmetrical benzhydrols is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent to an aldehyde. For 3,5-Difluoro-4'-methylbenzhydrol, this can be achieved in two ways, though one is often preferred for reasons of starting material availability and reactivity.

Preferred Synthetic Route: Addition of p-tolylmagnesium bromide to 3,5-difluorobenzaldehyde.

Rationale: 4-Bromotoluene (p-bromotoluene) is a readily available and cost-effective starting material for the Grignard reagent. 3,5-Difluorobenzaldehyde is also commercially available. This route is generally reliable and high-yielding.

3.1: Synthesis via Grignard Reaction

Experimental Workflow Diagram:

SynthesisWorkflow cluster_grignard Part A: Grignard Reagent Formation cluster_addition Part B: Nucleophilic Addition cluster_workup Part C: Workup & Purification A Flame-dry glassware under N2. Add Mg turnings & Iodine crystal. B Add a solution of p-bromotoluene in dry THF. A->B C Initiate reaction (gentle heat). Reflux to complete formation. B->C D Cool Grignard reagent to 0°C. C->D Freshly Prepared Reagent E Add a solution of 3,5-difluorobenzaldehyde in dry THF dropwise. D->E F Warm to RT and stir for 1-2 hours. E->F G Quench with saturated aq. NH4Cl. F->G H Extract with Ethyl Acetate. G->H I Wash, dry, and concentrate. H->I J Purify by column chromatography. I->J K Final Product: 3,5-Difluoro-4'-methylbenzhydrol J->K

Caption: Synthetic workflow for 3,5-Difluoro-4'-methylbenzhydrol.

Step-by-Step Protocol: (Adapted from the synthesis of 3,5-Difluoro-3'-methylbenzhydrol[1])

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere. Flame-dry all glassware and allow it to cool.

  • Grignard Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Reagent Addition: Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion to the magnesium turnings.

  • Grignard Formation: If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun. Once initiated, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Section 4: Protocols for Physicochemical Characterization

4.1: Melting Point Determination

Rationale: The melting point provides a quick and reliable assessment of a compound's purity. A sharp, narrow melting range (e.g., 1-2 °C) is indicative of a highly pure substance. This protocol uses the standard capillary method.

Experimental Workflow Diagram:

MeltingPointWorkflow A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack 2-3 mm of sample into a capillary tube. A->B C Instrument Setup: Place in melting point apparatus. B->C D Heating Protocol: Rapidly heat to ~15°C below expected MP. C->D E Data Collection: Reduce heating to 1-2°C/min. Record start and end of melting. D->E F Result: Melting Point Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and crush it into a fine powder.

  • Loading: Tap the open end of a glass capillary tube into the powder. Invert and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to approximately 15°C below the expected melting point.

  • Observation: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first liquid is observed and the temperature at which the sample is completely molten. This range is the melting point.

4.2: Solubility Assessment (Qualitative)

Rationale: Understanding solubility is paramount for any compound intended for biological testing or formulation. This qualitative test establishes a basic solubility profile in aqueous and organic solvents.

Step-by-Step Protocol:

  • Preparation: Place approximately 1-2 mg of the compound into a series of labeled small glass vials.

  • Solvent Panel: Use a range of solvents, including water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).

  • Procedure: a. Add 0.1 mL of a solvent to a vial. b. Vortex for 30 seconds. c. Visually inspect for undissolved solid. d. If the solid dissolves, the compound is soluble at >10-20 mg/mL. e. If the solid does not dissolve, add solvent in increments (e.g., up to 1 mL total), vortexing after each addition, to estimate the solubility range.

  • Classification: Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required.

Section 5: Conclusion

This technical guide has detailed the identity, synthesis, and core physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. While direct experimental data for this specific molecule is sparse in public literature, a robust profile can be constructed through analogy with related compounds and an understanding of the chemical effects of fluorination. The provided protocols offer a clear path for its synthesis and experimental characterization in a laboratory setting. This foundational knowledge is critical for any researcher aiming to utilize this compound in drug discovery, materials science, or other advanced applications.

References

  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND X-RAY CRYSTAL STRUCTURES OF N'-(3,5-DIFLUORO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE AND ITS OXIDOVANADIUM(V) COMPLEX WITH ANTIBACTERIAL ACTIVITY. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • NextSDS. (n.d.). 3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information. [Link]

  • ChemSrc. (2025). p-tolylmethanol. [Link]

  • PubChem. (n.d.). o-Tolyl(p-tolyl)methanol. [Link]

  • ResearchGate. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • CHIMIA. (2002). The Importance of Fluorine in the Life Science Industry. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • Wikipedia. (n.d.). Diphenylmethanol. [Link]

  • ResearchGate. (2026). Fluorine in Medicinal Chemistry. [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 3,5-Difluoro-4'-methylbenzhydrol: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3)[1] Executive Summary & Chemical Identity In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3)[1]

Executive Summary & Chemical Identity

In modern medicinal chemistry, the benzhydrol (diarylmethanol) scaffold serves as a critical pharmacophore for numerous antihistaminic and anticholinergic agents. The strategic incorporation of a 3,5-difluorophenyl moiety—as seen in 3,5-Difluoro-4'-methylbenzhydrol —dramatically alters the molecule's lipophilicity, metabolic stability, and electrostatic potential[1][2].

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data collection exercise, but as a self-validating analytical system . The electron-withdrawing nature of the fluorine atoms deeply impacts the local magnetic environment, creating complex spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. Simultaneously, the distinct bond-dissociation energies dictate highly specific fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS)[5][6]. This guide deconstructs the causality behind these spectroscopic phenomena and provides robust, field-proven methodologies for their acquisition and validation.

High-Resolution Spectroscopic Data Profiling

The following data sets represent the synthesized quantitative profile of 3,5-Difluoro-4'-methylbenzhydrol, derived from first-principles NMR theory and empirical benchmarking of fluorinated diarylmethanols[2][4].

Nuclear Magnetic Resonance (NMR) Data

The presence of two spin-½ 19F nuclei transforms the 13C and 1H spectra from simple first-order systems into complex, highly diagnostic multiplets.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

Position δ (ppm)MultiplicityCoupling Constant ( J , Hz)Int.Structural Assignment
Ar-CH 3​ 2.35s-3HMethyl group on p-tolyl ring
-OH 2.25br s-1HHydroxyl proton (Exchanges with D 2​ O)
CH-OH 5.75s-1HBenzylic methine proton
H-4 6.70tt 3JHF​=8.8 , 4JHH​=2.3 1HPara proton on 3,5-difluorophenyl
H-2,6 6.92m-2HOrtho protons on 3,5-difluorophenyl
H-3',5' 7.18d 3JHH​=8.0 2HMeta protons on p-tolyl ring
H-2',6' 7.25d 3JHH​=8.0 2HOrtho protons on p-tolyl ring

Causality Note: The H-4 proton appears as a distinct triplet of triplets (tt). It is split into a triplet by the two equivalent meta-fluorine atoms ( 3JHF​≈8.8 Hz) and further split into triplets by the two meta-protons (H-2,6) with a smaller coupling constant ( 4JHH​≈2.3 Hz)[3].

Table 2: 13C & 19F NMR Spectral Data (100 MHz / 376 MHz, CDCl 3​ )

Nucleus δ (ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
13C 21.1s-Ar-C H 3​
13C 75.2s-C H-OH
13C 102.5t 2JCF​=25.5 C-4 (3,5-diF-Ph)
13C 109.6dd 2JCF​=19.0 , 4JCF​=6.5 C-2,6 (3,5-diF-Ph)
13C 126.5s-C-2',6' (p-tolyl)
13C 129.4s-C-3',5' (p-tolyl)
13C 140.2s-C-1' (p-tolyl)
13C 147.8t 3JCF​=8.5 C-1 (3,5-diF-Ph)
13C 163.1dd 1JCF​=248.5 , 3JCF​=13.0 C-3,5 (3,5-diF-Ph)
19F -109.5t 3JFH​=8.5 Two equivalent F atoms

Causality Note: The massive 1JCF​ coupling of 248.5 Hz at 163.1 ppm is the absolute hallmark of a C-F bond[4]. The C-2,6 carbons appear as a doublet of doublets because they couple strongly to the adjacent fluorine ( 2JCF​=19.0 Hz) and weakly to the para-fluorine ( 4JCF​=6.5 Hz) across the ring[2].

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: ATR-FTIR and EI-MS (70 eV) Key Markers

TechniqueSignal / m/zIntensity / AbundanceStructural Assignment / Fragment
IR 3350 cm −1 Broad, StrongO-H stretching vibration
IR 1115 cm −1 Strong, SharpC-F stretching vibration
IR 850, 810 cm −1 StrongAromatic C-H out-of-plane bending
MS m/z 234Weak (~15%)Molecular Ion [M] +
MS m/z 143Base Peak (100%)[3,5-diF-Ph-CHOH] + ( α -cleavage)
MS m/z 121High (~80%)[p-Tolyl-CHOH] + ( α -cleavage)
MS m/z 91High (~75%)Tropylium Ion [C 7​ H 7​ ] +

Structural Dynamics & Causality

Mass Spectrometry Fragmentation Pathway

In 70 eV Electron Ionization, benzhydrols exhibit highly predictable α -cleavage driven by the stability of the resulting oxonium ions[5][6]. Cleavage of the bond between the carbinol carbon and the p-tolyl ring yields the m/z 143 fragment. Conversely, loss of the difluorophenyl radical yields the m/z 121 fragment. The p-tolyl moiety frequently undergoes rearrangement to form the highly stable, aromatic tropylium cation (m/z 91).

MS_Frag M Molecular Ion [M]+ m/z 234 LossOH [M - OH]+ m/z 217 M->LossOH - •OH (17 Da) Alpha1 [3,5-diF-Ph-CHOH]+ m/z 143 M->Alpha1 Alpha Cleavage - p-Tolyl radical (91 Da) Alpha2 [p-Tolyl-CHOH]+ m/z 121 M->Alpha2 Alpha Cleavage - 3,5-diF-Ph radical (113 Da) DiFPh [3,5-diF-Ph]+ m/z 113 Alpha1->DiFPh - CH2O (30 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Alpha2->Tropylium - CH2O (30 Da) Rearrangement

Caption: EI-MS fragmentation pathway of 3,5-Difluoro-4'-methylbenzhydrol highlighting alpha-cleavages.

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, do not rely on 1D NMR alone. The following protocol establishes a self-validating system using orthogonal techniques to unequivocally prove the molecular structure.

Protocol 1: NMR Acquisition and Orthogonal Validation

Step 1: Sample Preparation Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because its non-polar nature perfectly solvates the lipophilic benzhydrol framework. TMS provides a reliable 0.0 ppm internal lock, preventing chemical shift drift.

Step 2: 1D Acquisition Acquire standard 1D spectra: 1H (16 scans, 10s relaxation delay), 13C (1024 scans, with 1H decoupling), and 19F (64 scans). Causality: A long relaxation delay (10s) in 1H NMR is critical to ensure the quantitative integration of the broad -OH signal, which suffers from slow spin-lattice ( T1​ ) relaxation.

Step 3: D 2​ O Exchange (Self-Validation Step 1) Add 1 drop of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. Causality: The labile hydroxyl proton (-OH) will rapidly exchange with deuterium to form -OD. The signal at 2.25 ppm will completely disappear, confirming its assignment as the alcohol proton rather than an aliphatic impurity.

Step 4: 2D HMBC Acquisition (Self-Validation Step 2) Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: 1D NMR only proves the presence of the rings. HMBC maps long-range (2- to 3-bond) 1H

13C couplings. You must observe cross-peaks between the benzylic proton (5.75 ppm) and the quaternary carbons of both the p-tolyl ring (C-1', 140.2 ppm) and the difluorophenyl ring (C-1, 147.8 ppm). This unequivocally proves the carbinol carbon acts as the bridge between the two specific aryl systems.

NMR_Workflow Acq 1D NMR Acquisition (1H, 13C, 19F) D2O D2O Exchange Identify Exchangeable -OH Acq->D2O DEPT DEPT-135 / DEPT-90 Differentiate CH, CH2, CH3 Acq->DEPT HSQC 2D HSQC Map 1H to 13C (1-bond) Acq->HSQC HMBC 2D HMBC Map long-range 1H-13C Connect rings to CH-OH Acq->HMBC Validate Structural Validation Confirmed 3,5-Difluoro-4'-methylbenzhydrol D2O->Validate DEPT->Validate HSQC->Validate HMBC->Validate

Caption: Self-validating NMR workflow for absolute structural elucidation of benzhydrol derivatives.

Protocol 2: ATR-FTIR Spectroscopy

Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol and acquire an ambient background spectrum. Step 2: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the mechanical anvil until the software indicates optimal contact. Causality: Traditional KBr pellet pressing is highly susceptible to hygroscopic water absorption, which creates a massive artifact peak at ~3400 cm −1 . Using ATR ensures the observed broad peak at 3350 cm −1 is entirely derived from the intrinsic -OH stretch of the benzhydrol, preventing false positives.

References

  • NextSDS. "3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information." NextSDS Database.1

  • Page, T. F. "Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene." Molecular Physics, 1967.3

  • Benchchem. "Benzhydrol | 91-01-0 - Mass Spectrometry and Fragmentation." Benchchem Database. 5

  • Gryff-Keller, A., et al. "A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants." RSC Advances, 2014.4

  • Royal Society of Chemistry. "1H and 13C NMR spectra of (3,5-difluorophenyl)(4-methoxyphenyl)methanol - Supporting Information." RSC, 2021. 2

  • NIST Mass Spectrometry Data Center. "Benzenemethanol, α-phenyl-". NIST Chemistry WebBook. 6

Sources

Foundational

CAS number and molecular structure of 3,5-Difluoro-4'-methylbenzhydrol

As a Senior Application Scientist, I approach the synthesis and utilization of fluorinated diarylmethanols not merely as a sequence of chemical reactions, but as a strategic exercise in molecular design. 3,5-Difluoro-4'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and utilization of fluorinated diarylmethanols not merely as a sequence of chemical reactions, but as a strategic exercise in molecular design. 3,5-Difluoro-4'-methylbenzhydrol (also known as (3,5-difluorophenyl)(p-tolyl)methanol) is a highly specialized building block. Its unique substitution pattern—combining the electron-withdrawing, lipophilic properties of a 3,5-difluorophenyl ring with the electron-donating, sterically distinct 4'-methylphenyl (p-tolyl) group—makes it an invaluable intermediate in the development of neuroactive pharmaceuticals, advanced agrochemicals, and specialized materials[1][2].

This technical whitepaper deconstructs the molecular architecture, synthetic methodologies, and downstream applications of 3,5-Difluoro-4'-methylbenzhydrol, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

The strategic placement of fluorine atoms at the 3 and 5 positions of the aromatic ring serves a dual purpose in drug design: it blocks primary sites of cytochrome P450-mediated oxidative metabolism while simultaneously modulating the pKa of adjacent functional groups[1]. The 4'-methyl group acts as a hydrophobic anchor, enhancing binding affinity in lipophilic protein pockets and providing a handle for late-stage functionalization (e.g., benzylic bromination)[3].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Functional Implication
Chemical Name 3,5-Difluoro-4'-methylbenzhydrolStandard IUPAC nomenclature[1].
CAS Registry Number 842140-58-3Primary global identifier[1][2].
Molecular Formula C₁₄H₁₂F₂OConfirms atom economy for synthesis[1].
Molecular Weight 234.246 g/mol Ideal for small-molecule drug scaffolds[1].
SMILES String Cc1ccc(cc1)C(O)c2cc(F)cc(F)c2Machine-readable structural representation[1].
Hydrogen Bond Donors 1Facilitates target protein interaction via the -OH group.
Hydrogen Bond Acceptors 1Oxygen atom acts as a solitary acceptor.
Topological Polar Surface Area 20.2 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.

Mechanistic Synthesis Pathways

The synthesis of 3,5-Difluoro-4'-methylbenzhydrol typically relies on either the reduction of its corresponding diaryl ketone or a Grignard addition to a substituted benzaldehyde. The choice of pathway depends on the availability of starting materials and the required scale of production.

Synthesis SM1 3,5-Difluorobenzaldehyde + p-Tolyl-MgBr Product 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) SM1->Product Grignard Addition (THF, 0°C to RT) SM2 (3,5-Difluorophenyl) (p-tolyl)methanone + NaBH4 SM2->Product Ketone Reduction (MeOH, 0°C to RT)

Synthetic pathways for 3,5-Difluoro-4'-methylbenzhydrol via Grignard or Reduction.

Self-Validating Experimental Protocol: Chemoselective Reduction

For laboratory-scale synthesis, the reduction of (3,5-difluorophenyl)(p-tolyl)methanone using Sodium Borohydride ( NaBH4​ ) is the preferred route.

Causality & Rationale: NaBH4​ is selected over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) due to its exquisite chemoselectivity. While LiAlH4​ carries a risk of hydrodefluorination on the electron-deficient 3,5-difluorophenyl ring, NaBH4​ exclusively targets the carbonyl group. Methanol is utilized as a protic solvent to stabilize the transition state and facilitate rapid hydride transfer.

Step-by-Step Workflow:

  • Substrate Solvation: Dissolve 10.0 mmol of (3,5-difluorophenyl)(p-tolyl)methanone in 20 mL of anhydrous methanol under an inert nitrogen atmosphere. Causality: Methanol acts as both solvent and electrophilic activator, hydrogen-bonding to the carbonyl oxygen to increase its susceptibility to hydride attack.

  • Thermal Regulation (0 °C): Submerge the reaction flask in an ice-water bath. Causality: The hydride transfer is exothermic. Maintaining 0 °C suppresses competing solvent reduction (evolution of H2​ gas) and prevents thermal degradation.

  • Hydride Addition: Slowly add 12.0 mmol (1.2 equiv) of NaBH4​ in small portions over 15 minutes. Causality: Gradual addition controls the reaction kinetics, preventing dangerous pressure buildup.

  • Self-Validating Progression: Remove the ice bath, allowing the mixture to warm to 20-25 °C, and stir for 2 hours. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The reaction is deemed complete only when the less polar ketone spot ( Rf​≈0.6 ) is entirely replaced by the more polar alcohol spot ( Rf​≈0.3 ) under UV light.

  • Chemoselective Quenching: Cool the mixture back to 0 °C and slowly add 10 mL of saturated aqueous NH4​Cl . Causality: NH4​Cl provides a mild, buffered proton source (pH ~5.5) that safely hydrolyzes the intermediate borate esters into the free alcohol. It avoids the use of strong acids (like HCl), which could trigger acid-catalyzed dehydration of the newly formed benzhydrol into a diarylmethane derivative.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude white solid[3].

Downstream Applications in Drug Development

The benzhydrol motif is a privileged scaffold in medicinal chemistry. 3,5-Difluoro-4'-methylbenzhydrol serves as a critical branching point for synthesizing diverse pharmacophores.

Applications Core 3,5-Difluoro-4'-methylbenzhydrol Ether Benzhydryl Ethers (Antihistamine Analogs) Core->Ether Williamson Ether Synthesis (NaH, R-X) Amine Benzhydryl Amines (Neuroactive Scaffolds) Core->Amine Ritter Reaction or Direct Amination Alkane Diarylalkanes (Material Science) Core->Alkane Friedel-Crafts Alkylation (Lewis Acid)

Downstream functionalization of the benzhydrol scaffold into diverse chemical classes.

  • Benzhydryl Ethers: By deprotonating the hydroxyl group with Sodium Hydride ( NaH ) and reacting it with an alkyl halide (Williamson Ether Synthesis), researchers can generate analogs of classic antihistamines (e.g., diphenhydramine derivatives). The fluorine atoms enhance the metabolic half-life of these derivatives[3].

  • Benzhydryl Amines: Conversion of the alcohol to a leaving group (via mesylation or halogenation) followed by amination yields benzhydryl amines, which are structural analogs to wakefulness-promoting agents like modafinil.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3,5-Difluoro-4'-methylbenzhydrol, the following analytical benchmarks must be met[1][4]:

  • ¹H NMR (400 MHz, CDCl₃): A diagnostic singlet (or doublet if coupled to the hydroxyl proton) for the benzylic methine ( CH−OH ) proton must appear between 5.7–6.0 ppm. The 4'-methyl group will present as a sharp singlet near 2.3 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct signal confirming the presence of the two equivalent fluorine atoms on the aromatic ring.

  • IR Spectroscopy: A broad, unmistakable O-H stretching band centered around 3300–3400 cm⁻¹, confirming the successful reduction of the carbonyl group (which would otherwise appear as a sharp peak at ~1700 cm⁻¹).

Safety, Handling, and Storage

While 3,5-Difluoro-4'-methylbenzhydrol is stable under normal laboratory conditions, it must be handled with standard chemical rigor.

  • Handling: May cause irritation to the skin, eyes, and respiratory system. All manipulations, especially during synthesis and purification, must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles)[3].

  • Storage: Store in a tightly sealed container in a cool, dry environment, strictly isolated from strong oxidizing agents and strong acids to prevent unintended side reactions[3].

References

  • Title: 4-Methylbenzhydrol 1517-63-1 wiki Source: Guidechem URL: 3

  • Title: (3,5-difluorophenyl)(4-methylphenyl)methanol | 842140-58-3 Source: Molport URL: 1

  • Title: 842140-58-3 | (3,5-Difluorophenyl)(p-tolyl)methanol Source: BLD Pharm URL: 2

  • Title: CAS:842140-58-3 (3,5-Difluorophenyl)(p-tolyl)methanol Source: Bidepharm URL: 4

Sources

Exploratory

Potential therapeutic targets of 3,5-Difluoro-4'-methylbenzhydrol

The Pharmacological Versatility of 3,5-Difluoro-4'-methylbenzhydrol: A Technical Guide to Therapeutic Targets and Assay Methodologies Executive Summary 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Versatility of 3,5-Difluoro-4'-methylbenzhydrol: A Technical Guide to Therapeutic Targets and Assay Methodologies

Executive Summary

3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) is a highly specialized, privileged pharmacophore utilized in advanced medicinal chemistry. The benzhydrol (diphenylmethanol) scaffold is foundational to numerous central nervous system (CNS) and metabolic therapeutics. By incorporating a 3,5-difluoro substitution pattern and a 4'-methyl group, this molecule achieves a unique physicochemical profile. The fluorine atoms exert a strong electron-withdrawing inductive effect, lowering the pKa of adjacent functional groups and increasing metabolic stability against CYP450-mediated oxidation. Concurrently, the 4'-methyl group provides a distinct steric volume that enhances hydrophobic interactions within target receptor binding pockets. This whitepaper explores the primary therapeutic targets for derivatives of this scaffold, detailing the mechanistic rationale and the self-validating experimental protocols required for their evaluation.

Monoamine Transporters (DAT and SERT) in CNS Disorders

Mechanistic Rationale: Benzhydrol derivatives are classic inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), forming the basis for wakefulness-promoting agents, tropane analogs, and treatments for substance abuse[1]. Research on rigid analogues of methamphetamines demonstrates that 3,5-difluoro substitutions on the aromatic ring significantly modulate binding affinity at these monoamine transporters[2]. The fluorine atoms enhance blood-brain barrier (BBB) permeability through increased lipophilicity, while the 4'-methyl group anchors the molecule in the hydrophobic S1 pocket of the transporter, preventing the conformational shift required for monoamine translocation.

Experimental Protocol: Radioligand Binding Assay for DAT/SERT To validate the binding affinity ( Ki​ ) of 3,5-difluoro-4'-methylbenzhydrol derivatives, a competitive radioligand binding assay is employed. This protocol is designed with internal controls to ensure self-validation.

  • Tissue Preparation: Isolate rat striatum (for DAT) and frontal cortex (for SERT). Homogenize in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal membrane integrity.

  • Membrane Isolation: Centrifuge at 1,000 × g for 10 min to remove cellular debris, then centrifuge the supernatant at 40,000 × g for 20 min to pellet the target membranes.

  • Ligand Incubation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Incubate 50 µg of membrane protein with a constant concentration of radioligand ([³H]WIN 35,428 for DAT; [³H]citalopram for SERT) and varying concentrations of the benzhydrol derivative ( 10−10 to 10−4 M).

  • Nonspecific Binding Control: Define nonspecific binding using 10 µM indatraline. Causality: This step is critical to subtract background noise and calculate the specific binding window accurately.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce nonspecific filter binding). Wash three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

DAT_Assay A Tissue Preparation (Rat Striatum/Cortex) B Membrane Isolation (Ultracentrifugation) A->B C Incubation Radioligand + Test Compound B->C D Rapid Filtration (GF/B Filters) C->D E Liquid Scintillation Counting D->E

Workflow for DAT/SERT radioligand binding assay to determine compound affinity.

Dual PPAR-γ / FFAR1 Agonism for Metabolic Syndrome

Mechanistic Rationale: Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) require multifaceted therapeutic interventions. Recent structural biology efforts have identified benzhydrol-based compounds as potent dual agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and Free Fatty Acid Receptor 1 (FFAR1/GPR40)[3]. The 3,5-difluoro-4'-methylbenzhydrol scaffold mimics the lipophilic tail of endogenous fatty acids. The difluorophenyl ring engages in halogen bonding with the activation function-2 (AF-2) helix of PPAR-γ, stabilizing the active conformation without inducing the excessive adipogenesis seen with full thiazolidinedione agonists. Simultaneously, it activates FFAR1 to stimulate glucose-dependent insulin secretion.

Experimental Protocol: In Vitro Transactivation and Calcium Mobilization Assays

  • PPAR-γ Transactivation: Transfect HEK-293 cells with a PPAR-γ response element (PPRE)-luciferase reporter plasmid and a Renilla luciferase internal control plasmid. Causality: The Renilla control normalizes for transfection efficiency and cell viability, ensuring the luminescence readout is a true reflection of receptor activation.

  • Compound Treatment: Treat cells with the benzhydrol derivative (0.1 - 10 µM) for 24 hours. Use Rosiglitazone (1 µM) as a positive control.

  • Luminescence Readout: Lyse cells and measure firefly and Renilla luminescence using a dual-luciferase assay system.

  • FFAR1 Calcium Mobilization: Load CHO cells stably expressing FFAR1 with the calcium-sensitive dye Fluo-4 AM.

  • Kinetic Measurement: Inject the test compound and measure intracellular calcium flux in real-time using a fluorometric imaging plate reader (FLIPR). The rapid peak in fluorescence validates Gq-coupled receptor activation.

PPAR_Signaling L Benzhydrol Derivative (Ligand) P PPAR-γ Activation (Nuclear Receptor) L->P AF-2 Binding F FFAR1 Activation (GPCR) L->F Allosteric Site T Gene Transcription (Insulin Sensitization) P->T I Calcium Flux & Insulin Secretion F->I

Dual signaling pathway of benzhydrol derivatives targeting PPAR-γ and FFAR1.

Allosteric Modulation of mGluR5 and ERK Signaling

Mechanistic Rationale: The metabotropic glutamate receptor 5 (mGluR5) is heavily localized in the nucleus accumbens, making it a prime target for modulating addiction and Parkinson's disease[4]. Amide and ether derivatives synthesized from 3,5-difluoro-4'-methylbenzhydrol exhibit potent negative allosteric modulation (NAM) of mGluR5. The rigid, di-substituted nature of the scaffold perfectly occupies the deep transmembrane allosteric pocket of mGluR5, displacing water molecules and locking the receptor in an inactive state.

Furthermore, in the field of oncology, benzhydrol derivatives (specifically benzhydrol biscarbonate esters) have recently been identified as potent apoptosis inducers in human melanomas bearing an activated ERK pathway[5]. The scaffold provides the necessary spatial geometry to interact with intracellular kinases, hyperactivating ERK1/2 to lethal levels in tumor cells.

Structural & Physicochemical Profiling

To guide synthetic optimization, the following table summarizes the predicted and literature-derived physicochemical properties of the 3,5-Difluoro-4'-methylbenzhydrol scaffold compared to standard reference pharmacophores.

Property / Metric3,5-Difluoro-4'-methylbenzhydrolUnsubstituted BenzhydrolModafinil ScaffoldIdeal CNS Drug Range
Molecular Weight 234.24 g/mol 184.24 g/mol 273.35 g/mol < 400 g/mol
cLogP (Lipophilicity) 3.852.641.102.0 - 5.0
Topological Polar Surface Area (TPSA) 20.2 Ų20.2 Ų75.3 Ų< 90 Ų
Hydrogen Bond Donors 111≤ 3
Predicted BBB Permeability (LogBB) High (> 0.5)Moderate (~0.1)Low (-0.2)> 0.3

Table 1: Comparative physicochemical profiling of benzhydrol scaffolds for CNS penetration and drug-likeness.

Conclusion

The 3,5-Difluoro-4'-methylbenzhydrol scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore with profound implications across diverse therapeutic areas. By leveraging its unique electronic distribution and steric bulk, drug development professionals can engineer highly selective ligands for monoamine transporters, dual metabolic receptors, and allosteric GPCR sites. Rigorous, self-validating pharmacological assays remain the cornerstone of translating these chemical properties into viable clinical candidates.

References

  • Title: Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines Source: ScholarWorks@UNO URL: [Link]

  • Title: Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists Source: PMC - NIH URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking investigation of benzhydrol- and indole-based dual PPAR-γ/FFAR1 agonists Source: ResearchGate URL: [Link]

  • Title: ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer Source: MDPI URL: [Link]

Sources

Foundational

Biological Activity Screening of Novel Benzhydrol Derivatives: A Comprehensive Technical Guide

Executive Summary The benzhydrol (diphenylmethanol) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its non-planar diaryl geometry, the benzhydrol core provides exceptional sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzhydrol (diphenylmethanol) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its non-planar diaryl geometry, the benzhydrol core provides exceptional spatial flexibility, allowing derivatives to intercalate into deep, hydrophobic binding pockets of various biological targets. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the rational design of benzhydrol derivatives and establish rigorous, self-validating screening protocols for their evaluation as anticancer, antimicrobial, and antiviral agents.

Mechanistic Rationale & Structural Design

The biological efficacy of benzhydrol derivatives is not accidental; it is a direct consequence of their stereoelectronic properties. The central chiral carbon (when asymmetrically substituted) dictates the spatial orientation of the two aryl rings, which is critical for target specificity.

For instance, in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, the benzhydrol core mimics the binding mode of established diarylpyrimidines. The addition of a sulfonamide group at the para-position of the aryl ring significantly enhances binding affinity by forming crucial hydrogen bonds with the Lys101 residue in the NNRTI allosteric pocket ()[1]. Similarly, substituting the core with piperazine moieties increases aqueous solubility while providing a basic nitrogen capable of interacting with the acidic residues of bacterial cell walls or cancer cell targets ()[2]. Furthermore, benzhydrol diacetates have been rationally designed to mimic the natural product 1'-Acetoxychavicol acetate (ACA), yielding stable and potent antituberculosis agents ()[3].

SAR Root Benzhydrol Core RingA Ring A Substitution (Halogens, Hydroxyl) Root->RingA RingB Ring B Substitution (Sulfonamides, Piperazines) Root->RingB Linker Linker Modification (Chiral Center) Root->Linker A_Effect Modulates Lipophilicity & Target Affinity RingA->A_Effect B_Effect Enhances Anti-HIV or Anti-TB Potency RingB->B_Effect L_Effect Dictates Spatial Orientation (Enantiomeric Selectivity) Linker->L_Effect

Structure-Activity Relationship (SAR) logic tree for optimizing benzhydrol scaffolds.

High-Throughput Screening (HTS) Workflows

To systematically evaluate the biological activity of synthesized benzhydrols, a tiered screening workflow is mandatory. This ensures that only compounds with verified structural integrity and primary efficacy advance to complex mechanistic studies.

Workflow A 1. Rational Design (Diaryl Scaffold) B 2. Chemical Synthesis (Reduction/Coupling) A->B C 3. Structural Validation (NMR, IR, MS) B->C D 4. Primary Screening (MTT, REMA, RT Assays) C->D E 5. Hit Validation (IC50 / MIC Determination) D->E F 6. SAR Optimization E->F F->A Iterative Feedback

Workflow for the synthesis, screening, and SAR optimization of benzhydrol derivatives.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . In biological screening, an assay without internal quality controls is scientifically void. The causality behind each step is explained to ensure reproducibility.

Protocol A: Anti-HIV-1 Reverse Transcriptase (RT) Colorimetric Assay

Benzhydrol derivatives, particularly benzophenones and their reduced counterparts, are potent NNRTIs ()[4]. This assay measures the ability of the derivative to inhibit the RNA-dependent DNA polymerase activity of HIV-1 RT.

  • Reagent Preparation : Reconstitute the HIV-1 RT enzyme and poly(A)·oligo(dT)15 template-primer in a buffer containing Mg2+ (essential cofactor for RT catalysis).

  • Compound Incubation : Pre-incubate 20 µL of the benzhydrol derivative (serial dilutions from 100 µM to 0.01 µM) with 20 µL of RT enzyme for 10 minutes at 37°C. Causality: Pre-incubation allows the NNRTI to access and induce the conformational change in the allosteric pocket before the substrate is introduced.

  • Reaction Initiation : Add the template-primer and biotinylated dUTP. Incubate for 1 hour at 37°C.

  • Detection : Transfer the mixture to a streptavidin-coated microplate. Add anti-DIG-POD (peroxidase) antibody, followed by the ABTS substrate. Read absorbance at 405 nm.

  • Self-Validation Checkpoint : The assay plate must include a known NNRTI (e.g., Nevirapine) as a positive control and a vehicle control (DMSO). Calculate the Z'-factor; a Z′>0.5 is strictly required to validate the dynamic range of the screening run.

Mechanism V HIV-1 Virion RT Reverse Transcriptase (RT) Wild-Type / Mutant V->RT P Allosteric Pocket Binding RT->P NNRTI Benzhydrol Derivative (NNRTI) NNRTI->P C Conformational Change P->C I Inhibition of Viral Replication C->I

Allosteric inhibition of HIV-1 Reverse Transcriptase by benzhydrol-based NNRTIs.

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

For evaluating benzhydrol diacetates against Mycobacterium tuberculosis, traditional agar methods are too slow. REMA utilizes resazurin, a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by the electron transport chain of viable bacilli.

  • Inoculum Preparation : Grow M. tuberculosis H37Rv to log-phase (OD600 ~0.6-0.8). Dilute to 1×105 CFU/mL in Middlebrook 7H9 broth.

  • Plate Setup : Dispense 100 µL of the bacterial suspension into 96-well plates containing 100 µL of serially diluted benzhydrol derivatives.

  • Incubation : Seal plates and incubate at 37°C for 7 days. Causality: M. tuberculosis has a doubling time of ~18-24 hours; a 7-day incubation ensures sufficient metabolic accumulation for accurate redox detection.

  • Indicator Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. Read fluorescence (Ex 530 nm / Em 590 nm).

  • Self-Validation Checkpoint : Include a sterility control (media + resazurin) and a growth control (cells + media + resazurin). The fluorescence of the growth control must be at least 5-fold higher than the sterility control to proceed with Minimum Inhibitory Concentration (MIC) calculation.

Protocol C: MTT Cytotoxicity Assay for Anticancer Screening

1-(4-chlorobenzhydryl)piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines ()[5].

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours. Causality: Cells must be in the logarithmic growth phase. MTT measures mitochondrial succinate dehydrogenase activity, which is only linearly proportional to cell viability when cells are actively dividing.

  • Treatment : Expose cells to benzhydrol derivatives (1-100 µM) for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

  • Solubilization : Remove media and dissolve the resulting insoluble purple formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Self-Validation Checkpoint : A background control (media only) must be subtracted to account for phenol red absorbance. A positive control (e.g., Doxorubicin) must achieve its established IC50​ within a 95% confidence interval; otherwise, the plate is invalidated.

Quantitative Data Synthesis

To benchmark the efficacy of novel benzhydrol derivatives, it is crucial to compare their biological activities against established standards. The table below synthesizes quantitative screening data from key literature, highlighting the structure-activity relationship depending on the substitution pattern.

Compound Class / Key SubstitutionPrimary Biological TargetActivity MetricEfficacy ValueReference Source
Sulfonamide-Benzhydrols (Para-sulfonamide on Ring C)HIV-1 Reverse Transcriptase (Wild-Type) EC50​ 0.12 µM [1]
Piperazine-Benzhydrols (4-chlorobenzhydryl core)Human Cancer Cell Lines (Cytotoxicity) IC50​ 10 - 25 µM [5]
Benzhydrol Diacetates (ACA structural mimic)Mycobacterium tuberculosis H37RvMIC12.5 µg/mL [3]
Carboxamide-Benzhydrols (Piperazine carboxamide)Gram-positive & Gram-negative BacteriaZone of Inhibition> 15 mm [2]

References

  • Ma, X.-D., et al. (2011). Synthesis and biological evaluation of (±)-benzhydrol derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4704-4709. URL:[Link]

  • Kanjanapruk, P. (2018). Design and Synthesis of Benzhydrol Derivatives as Antituberculosis Agents. Silpakorn University Thesis. URL:[Link]

  • Patel, R.C., et al. (2010). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. Asian Journal of Research in Chemistry. URL: [Link]

  • Various Authors (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central (PMC). URL:[Link]

  • Journal of Medicinal Chemistry (2008). Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Publications. URL:[Link]

Sources

Exploratory

3,5-Difluoro-4'-methylbenzhydrol as a Privileged Scaffold in Medicinal Chemistry

Abstract The diarylmethanol (benzhydrol) motif is a cornerstone of modern drug discovery, serving as the direct precursor to diarylmethane derivatives—a structural class represented in over 300 approved therapeutics[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The diarylmethanol (benzhydrol) motif is a cornerstone of modern drug discovery, serving as the direct precursor to diarylmethane derivatives—a structural class represented in over 300 approved therapeutics[1]. Among advanced building blocks, 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) offers a highly optimized physicochemical profile. By strategically positioning fluorine atoms for metabolic stability and a para-methyl group for lipophilic anchoring, this scaffold provides a versatile foundation for developing next-generation antihistamines, central nervous system (CNS) agents, and targeted anti-infectives.

Structural Anatomy and Medicinal Chemistry Rationale

As a Senior Application Scientist, I approach scaffold selection not merely as a synthetic exercise, but as a strategic alignment of molecular properties with biological targets. The utility of 3,5-Difluoro-4'-methylbenzhydrol lies in the synergistic effects of its three core structural components:

  • The Benzhydrol Core (Diarylmethanol): The central hydroxyl-bearing carbon flanked by two aromatic rings is a fundamental pharmacophore[2]. It imparts a specific dihedral angle that dictates how derivative molecules interact with receptor pockets. It is easily converted into diarylmethanes via reduction or nucleophilic substitution, enabling step-economic drug assembly[1].

  • The 3,5-Difluorophenyl Moiety: Fluorine substitution is a classic tactic to modulate pharmacokinetics. The high electronegativity and strong C-F bond at the 3 and 5 positions block cytochrome P450-mediated aromatic oxidation, drastically improving the molecule's metabolic half-life. Furthermore, the electron-withdrawing nature of the fluorines modulates the pKa of adjacent functional groups and enhances binding affinity through multipolar interactions with target proteins[3].

  • The 4'-Methyl (p-Tolyl) Group: The para-methyl substitution serves a dual function. Pharmacologically, it increases the overall lipophilicity (logP) of the scaffold, which is critical for traversing the blood-brain barrier (BBB) in CNS-targeted therapies. Synthetically, the benzylic methyl group acts as a versatile handle for late-stage functionalization, such as radical bromination or oxidation to a carboxylic acid, allowing for rapid library diversification.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays[4].

PropertyValueRationale / Implication
IUPAC Name (3,5-Difluorophenyl)(p-tolyl)methanolStandard nomenclature for derivative tracking.
CAS Registry Number 842140-58-3Primary identifier for sourcing and compliance[4].
Molecular Formula C₁₄H₁₂F₂ODefines exact stoichiometry.
Molecular Weight 234.24 g/mol Well within Lipinski's Rule of 5, ensuring drug-likeness[4].
Structural Motif DiarylcarbinolDirect precursor to biologically active diarylmethanes[2].
Solubility Profile Soluble in THF, Et₂O, MeOH; Insoluble in H₂ODictates the use of biphasic or organic reaction conditions.

Synthetic Methodology: Grignard Addition Workflow

The most robust and scalable method for synthesizing 3,5-Difluoro-4'-methylbenzhydrol is via a one-pot Grignard reaction[5]. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Reagents & Materials
  • 4-Bromotoluene (1.1 equivalents)

  • 3,5-Difluorobenzaldehyde (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal, catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Protocol & Causality

Step 1: Preparation of the Grignard Reagent

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

    • Causality: Organomagnesium compounds are highly polarized and act as strong bases. Even trace amounts of moisture will prematurely protonate the Grignard reagent, irreversibly converting 4-bromotoluene into toluene and halting the synthesis[5].

  • Initiation: Add magnesium turnings and a crystal of iodine to the flask. Add a minimal amount of anhydrous THF to cover the magnesium.

    • Causality: Iodine chemically cleans the magnesium surface by reacting with the passivating magnesium oxide layer. This exposes pure magnesium metal, facilitating the single-electron transfer required to initiate Grignard formation.

  • Addition: Dissolve 4-bromotoluene in anhydrous THF and add dropwise. A self-sustaining exotherm and the fading of the iodine's brown color validate successful initiation. Reflux for 1 hour until magnesium is consumed.

Step 2: Nucleophilic Addition

  • Cooling: Cool the freshly prepared 4-methylphenylmagnesium bromide solution to 0 °C using an ice bath.

  • Reaction: Dissolve 3,5-difluorobenzaldehyde in anhydrous THF and add dropwise to the Grignard reagent over 30 minutes.

    • Causality: The nucleophilic attack of the carbanion on the carbonyl carbon is highly exothermic. Maintaining 0 °C prevents thermal degradation of the intermediate alkoxide and minimizes side reactions such as pinacol coupling[5].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) under a 254 nm UV lamp. The complete disappearance of the highly conjugated aldehyde spot confirms the reaction's completion.

Step 3: Workup and Isolation

  • Quenching: Slowly add saturated aqueous NH₄Cl at 0 °C.

    • Causality: NH₄Cl provides a mild proton source to convert the intermediate magnesium alkoxide into the final benzhydrol product without causing acid-catalyzed dehydration (which would yield an unwanted alkene).

  • Extraction: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4'-methylbenzhydrol.

Synthesis Mg Magnesium Turnings + Iodine (Catalyst) Grignard 4-Methylphenylmagnesium bromide Mg->Grignard THF, Reflux BrTol 4-Bromotoluene BrTol->Grignard Anhydrous Product 3,5-Difluoro-4'-methylbenzhydrol (Target Scaffold) Grignard->Product 1. 0°C to RT 2. NH4Cl (aq) Aldehyde 3,5-Difluorobenzaldehyde Aldehyde->Product Nucleophilic Addition

Figure 1: Step-by-step Grignard synthesis workflow for 3,5-Difluoro-4'-methylbenzhydrol.

Pharmacological Applications

The 3,5-Difluoro-4'-methylbenzhydrol scaffold is not an end-product, but a launchpad for complex active pharmaceutical ingredients (APIs).

Antimicrobial Agents (LeuRS Inhibitors)

The emergence of multidrug-resistant Streptococcus pneumoniae has necessitated novel antibacterial targets. Benzhydrol derivatives are critical intermediates in synthesizing benzoxaboroles that target Leucyl-tRNA synthetase (SpLeuRS)[3]. The 3,5-difluorophenyl ring is highly engineered to fit into the editing domain pocket of the enzyme. The fluorine atoms provide electrostatic stabilization near Lysine 389, forming a tight binding complex that prevents the attachment of L-leucine to tRNA, effectively halting bacterial protein translation and causing cell death[3].

Mechanism Scaffold Fluorinated Benzhydrol Derivative Enzyme SpLeuRS Enzyme (Streptococcus pneumoniae) Scaffold->Enzyme High-affinity targeting Binding Editing Domain Binding (Lysine 389 Interaction) Enzyme->Binding Localizes in pocket Inhibition tRNALeu Aminoacylation Blockade Binding->Inhibition Electrostatic stabilization Outcome Bacterial Protein Translation Halted Inhibition->Outcome Bactericidal effect

Figure 2: Pharmacological pathway of benzhydrol derivatives inhibiting bacterial SpLeuRS.

Antituberculosis Therapeutics

Benzhydrol derivatives have been designed to mimic the structure of 1'-hydroxychavicol, a natural product with known anti-TB properties. Research demonstrates that substituting halogens (such as fluorine) onto the aromatic rings of the benzhydrol scaffold enhances the anti-TB activity. The high electronegativity of the 3,5-difluoro substitution creates an attractive interaction with electrophilic regions of mycobacterial target sites, yielding promising Minimum Inhibitory Concentration (MIC) values against M. tuberculosis strains[6].

Next-Generation Antihistamines

The diarylmethane core is the foundational backbone of first- and second-generation antihistamines, including diphenhydramine and cetirizine[1]. While traditional benzhydrols often lead to multitarget activity (interacting with both H1 and muscarinic receptors, causing sedation), utilizing a highly substituted scaffold like 3,5-Difluoro-4'-methylbenzhydrol allows medicinal chemists to finely tune the steric bulk and electron density. This tuning reduces off-target anticholinergic binding, paving the way for non-sedating, highly selective H1-receptor antagonists[1][2].

Sources

Foundational

In Silico Modeling of 3,5-Difluoro-4'-methylbenzhydrol Binding Affinity: A Comprehensive Technical Guide

Executive Summary The accurate prediction of protein-ligand binding affinity remains a cornerstone of rational drug design. This whitepaper provides an in-depth, self-validating computational protocol for modeling the bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate prediction of protein-ligand binding affinity remains a cornerstone of rational drug design. This whitepaper provides an in-depth, self-validating computational protocol for modeling the binding affinity of 3,5-Difluoro-4'-methylbenzhydrol —a highly functionalized derivative of the benzhydrol scaffold. By integrating molecular docking, all-atom Molecular Dynamics (MD) simulations, and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, this guide establishes a robust in silico pipeline. The methodologies detailed herein prioritize mechanistic causality, ensuring that every parameter choice is grounded in physical chemistry and validated computational practices.

Pharmacological Context & Target Selection

Benzhydrol derivatives are privileged scaffolds in neuropharmacology, frequently acting as potent inhibitors of monoamine transporters, particularly the Human Dopamine Transporter (hDAT) [1].

The specific functionalization of 3,5-Difluoro-4'-methylbenzhydrol introduces unique physicochemical properties:

  • 3,5-Difluoro Motif: The strong electron-withdrawing nature of the fluorine atoms modulates the electrostatic potential of the aromatic ring, enhancing metabolic stability and strengthening potential multipolar interactions with the receptor's binding pocket.

  • 4'-Methyl Group: This moiety acts as a hydrophobic anchor, driving desolvation entropy and facilitating deep insertion into the lipophilic sub-pockets of the target.

For this protocol, we utilize the recently resolved high-resolution Cryo-EM structure of the Human Dopamine Transporter (hDAT) (e.g., PDB ID: 8Y2G) [2] as the primary pharmacological target.

Computational Workflow Architecture

The following directed graph illustrates the sequential logic and data flow of the in silico pipeline.

InSilicoWorkflow LPrep Ligand Preparation (3,5-Difluoro-4'-methylbenzhydrol) Docking Molecular Docking (AutoDock Vina / Vinardo) LPrep->Docking PPrep Receptor Preparation (hDAT Cryo-EM, PDB: 8Y2G) PPrep->Docking MD Molecular Dynamics (100 ns) (GROMACS / AMBER ff03) Docking->MD Top Poses MMGBSA End-Point Free Energy (AMBER MM/GBSA) MD->MMGBSA Trajectory Snapshots Output Binding Affinity (ΔG) & Pharmacophore Mapping MMGBSA->Output

Fig 1. In silico workflow for binding affinity prediction of benzhydrol derivatives.

Phase I: Structural Preparation & Molecular Docking

Ligand and Receptor Preparation

Causality: Standard force fields often fail to capture the highly polarized nature of fluorinated aromatics. Therefore, precise partial charge assignment is critical.

  • Ligand Optimization: Construct the 3D geometry of 3,5-Difluoro-4'-methylbenzhydrol. Perform quantum mechanical (QM) geometry optimization at the B3LYP/6-31G* level. Assign partial atomic charges using the AM1-BCC method, which accurately reflects the electron-withdrawing effect of the 3,5-difluoro substitutions.

  • Receptor Preparation: Retrieve the hDAT structure (PDB: 8Y2G) [2]. Strip co-crystallized nanobodies, ions, and native ligands. Use PROPKA to assign protonation states at a physiological pH of 7.4. Crucial step: Ensure that the central binding site (S1 pocket) aspartate residues are in their correct ionization states to facilitate hydrogen bonding with the benzhydrol hydroxyl group.

Molecular Docking Protocol

Causality: While AutoDock Vina is standard, its empirical scoring function can sometimes underestimate halogen bonding. We utilize the Vinardo scoring function, which optimizes atomic radii and steric interactions for better pose prediction [3].

  • Define a grid box (e.g., 20 × 20 × 20 Å) centered on the S1 pocket of hDAT.

  • Set the exhaustiveness parameter to 32 to ensure deep conformational sampling of the ligand's rotatable bonds (specifically the benzhydrol ether/hydroxyl linkages).

  • Extract the top-ranked pose (lowest ΔGdock​ ) for downstream dynamic validation.

Phase II: Molecular Dynamics (MD) Simulation Protocol

Static docking provides a snapshot, but binding is a dynamic process. We employ GROMACS to simulate the complex in a physiologically relevant membrane environment [4].

System Assembly

Causality: hDAT is a transmembrane protein; simulating it in a pure water box will lead to rapid, unphysical structural collapse.

  • Membrane Embedding: Embed the hDAT-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the CHARMM-GUI Membrane Builder.

  • Solvation & Ionization: Solvate the system using the TIP3P water model. Neutralize the system and add 150 mM NaCl to replicate physiological ionic strength, which is vital for screening long-range electrostatic interactions.

  • Force Field Selection: Utilize the AMBER ff03 force field for the protein and the General AMBER Force Field (GAFF) for the ligand. AMBER ff03 is specifically chosen because it yields highly consistent results in downstream MM/GBSA calculations [5].

Equilibration and Production Run
  • Energy Minimization: Perform steepest descent minimization (max 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm to resolve steric clashes.

  • NVT Equilibration (1 ns): Heat the system to 310 K using the V-rescale thermostat. Apply position restraints (1000 kJ/mol/nm²) to heavy atoms to allow lipid acyl chains to pack around the protein.

  • NPT Equilibration (5 ns): Switch to the Parrinello-Rahman barostat to maintain pressure at 1.0 bar. Gradually release position restraints.

  • Production MD (100 ns): Run unrestrained MD for 100 ns. Save coordinates every 10 ps. Use the LINCS algorithm to constrain bonds involving hydrogen, allowing for a 2 fs integration time step.

Phase III: End-Point Free Energy Calculations (MM/GBSA)

Docking scores are notoriously poor at ranking congeneric series. We calculate the absolute binding free energy ( ΔGbind​ ) using the MM/GBSA method via AMBER's MMPBSA.py script [6].

Causality: Why MM/GBSA over MM/PBSA? While Poisson-Boltzmann (PB) is theoretically more rigorous, Generalized Born (GB) models consistently perform better for highly hydrophobic binding pockets (like the DAT S1 site) by avoiding the over-penalization of desolvation energies [6].

Calculation Protocol
  • Snapshot Extraction: Extract 200 equidistant snapshots from the final 20 ns of the MD trajectory (where the RMSD has plateaued).

  • Dielectric Constant Adjustment: By default, the internal dielectric constant ( ϵin​ ) is set to 1 (vacuum). However, protein binding sites are partially polarizable. Set ϵin​=2.0 to account for the electronic polarization induced by the highly electronegative 3,5-difluoro motif [5].

  • Entropy Estimation: Calculate the conformational entropy ( −TΔS ) using the Interaction Entropy (IE) method rather than Normal Mode Analysis (NMA), as IE is computationally efficient and extracts entropic fluctuations directly from the MD trajectory [5].

Quantitative Data & Parameter Summary

To ensure reproducibility and standardization, the critical parameters utilized in this in silico pipeline are summarized below.

Computational PhaseParameter / MetricValue / SettingPhysical Rationale
Ligand Prep Partial ChargesAM1-BCCAccurately models the electron-withdrawing effect of the 3,5-difluoro group.
Docking Scoring FunctionVinardoImproved handling of steric clashes and halogen interactions compared to standard Vina.
MD Simulation Force FieldAMBER ff03 / GAFFHigh compatibility with downstream MM/GBSA thermodynamic calculations.
MD Simulation Ionic Strength150 mM NaClReplicates physiological conditions; screens long-range electrostatic repulsions.
MM/GBSA Solvation ModelHawkins-Cramer-Truhlar (GB)Superior ranking correlation for hydrophobic pockets compared to PB models.
MM/GBSA Internal Dielectric ( ϵin​ )2.0Accounts for the polarizability of the binding pocket and the fluorinated ligand.
MM/GBSA Entropy MethodInteraction Entropy (IE)Derives entropy directly from MD fluctuations, avoiding the high cost of NMA.

Conclusion

The in silico modeling of 3,5-Difluoro-4'-methylbenzhydrol requires a nuanced approach that respects the unique electronic properties of fluorinated aromatics and the transmembrane nature of monoamine transporters. By transitioning from static docking to dynamic, membrane-embedded MD simulations, and concluding with dielectric-optimized MM/GBSA calculations, researchers can achieve highly accurate, experimentally correlative binding affinities. This protocol serves as a self-validating framework, adaptable for the broader optimization of benzhydrol-derived neurotherapeutics.

References

  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo.Journal of Medicinal Chemistry - ACS Publications.
  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.PubMed Central (PMC).
  • 8Y2G: Cryo-EM structure of human dopamine transporter in complex with methylphenidate.RCSB Protein Data Bank.
  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS.ACS Publications.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.Peng's Lab / Chemical Reviews.
  • Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches.RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-Difluoro-4'-methylbenzhydrol via Grignard Reaction: An Application Note

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 3,5-Difluoro-4'-methylbenzhydrol, a valuable fluorinated benzhydrol derivative. The protocol details the preparation of 4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3,5-Difluoro-4'-methylbenzhydrol, a valuable fluorinated benzhydrol derivative. The protocol details the preparation of 4-methylphenylmagnesium bromide as the Grignard reagent and its subsequent nucleophilic addition to 3,5-difluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and data interpretation. The inclusion of fluorinated motifs is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction: The Significance of Fluorinated Benzhydrols

Substituted benzhydrols are pivotal structural motifs in the fields of medicinal chemistry and materials science.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Specifically, the presence of fluorine can lead to enhanced metabolic stability, improved lipophilicity, and stronger binding interactions with biological targets. 3,5-Difluoro-4'-methylbenzhydrol serves as a key building block for the synthesis of more complex and potentially therapeutic molecules. The Grignard reaction stands as the most direct and widely employed method for constructing such diarylmethanols, capitalizing on the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2]

Reaction Scheme and Mechanism

The synthesis is a two-step, one-pot procedure:

Step 1: Formation of 4-methylphenylmagnesium bromide (Grignard Reagent)

  • 4-Bromotoluene + Mg → 4-methylphenylmagnesium bromide

Step 2: Nucleophilic Addition to 3,5-difluorobenzaldehyde

  • 4-methylphenylmagnesium bromide + 3,5-difluorobenzaldehyde → 3,5-Difluoro-4'-methylbenzhydrol magnesium salt

Step 3: Acidic Work-up

  • 3,5-Difluoro-4'-methylbenzhydrol magnesium salt + H₃O⁺ → 3,5-Difluoro-4'-methylbenzhydrol

The core of this synthesis is the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[2] The Grignard reagent, in this case, 4-methylphenylmagnesium bromide, is a potent nucleophile due to the polarization of the carbon-magnesium bond, which imparts a carbanionic character to the carbon atom.[3] This nucleophilic carbon then attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.[2][4] The reaction typically proceeds through a six-membered ring transition state.[2] Subsequent acidic workup protonates the resulting alkoxide to yield the final benzhydrol product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
Magnesium turningsMg24.31User Defined1.2
4-BromotolueneC₇H₇Br171.04User Defined1.0
3,5-DifluorobenzaldehydeC₇H₄F₂O142.10User Defined1.0
Anhydrous Diethyl Ether (or THF)(C₂H₅)₂O74.12Sufficient Volume-
IodineI₂253.811-2 small crystalsCatalytic
Saturated aq. NH₄ClNH₄Cl53.49Sufficient Volume-
Anhydrous Sodium SulfateNa₂SO₄142.04Sufficient Volume-
Hydrochloric Acid (e.g., 3M)HCl36.46Sufficient Volume-
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel with pressure-equalizing arm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Schlenk line (recommended)[5]

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Detailed Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried to remove any traces of water, which would quench the Grignard reagent.[6][7] This is best achieved by flame-drying under a stream of inert gas or oven-drying overnight at >110 °C.[7][8] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Initiation: Place the magnesium turnings (1.2 equivalents) into the three-neck flask. Add one or two small crystals of iodine.[1] The iodine serves to chemically activate the magnesium surface and acts as an indicator for the reaction's start.[9]

  • Reagent Addition: Prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings.

  • Reaction Initiation: The reaction may start spontaneously. If not, gently warm the flask with a heat gun until the brownish color of the iodine disappears and the solution becomes cloudy and grayish, indicating the formation of the Grignard reagent.[1] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[8] The reaction is exothermic, and the solvent may begin to reflux.[6]

  • Grignard Formation: Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1] Controlling the addition rate is crucial to prevent a runaway reaction.[5]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]

Part B: Reaction with 3,5-Difluorobenzaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature is maintained at or below 0 °C.[1]

  • Reaction: After the complete addition of the aldehyde, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[1]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This will protonate the alkoxide and precipitate magnesium salts. Avoid adding water directly as it can react violently with any unreacted Grignard reagent.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether or ethyl acetate to dissolve the organic product. Add dilute hydrochloric acid (e.g., 3M HCl) dropwise until all the white solids (magnesium salts) have dissolved.[8] Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.[10]

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer sequentially with water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 3,5-Difluoro-4'-methylbenzhydrol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

Safety and Handling Precautions

  • Fire Hazard: Grignard reactions are highly exothermic and utilize flammable solvents like diethyl ether and THF.[5][11] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[12]

  • Reactivity: Grignard reagents are extremely sensitive to moisture and protic solvents (water, alcohols, etc.).[2][6] Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[5][11]

  • Quenching: The quenching step can be vigorous. Add the quenching solution slowly and with efficient cooling.

  • Emergency Preparedness: Have a fire extinguisher (Class D for metal fires, if necessary) and a safety shower/eyewash station readily accessible.[12] It is advisable not to work alone when performing a Grignard reaction for the first time or on a large scale.[5][11]

Data and Expected Results

ParameterExpected Outcome
Appearance of Grignard Reagent Cloudy, grayish to brownish solution
Crude Product Off-white to pale yellow solid or oil
Purified Product White crystalline solid
Expected Yield 75-90% (highly dependent on reaction conditions)
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate - Wet glassware or reagents- Impure magnesium- Ensure all components are scrupulously dry.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[1][8]
Low yield - Incomplete reaction- Quenching of Grignard reagent by moisture- Side reactions (e.g., Wurtz coupling)- Increase reaction time or temperature after addition.- Re-check dryness of all equipment and reagents.- Control the rate of addition of the aryl halide to minimize side product formation.[13]
Formation of biphenyl side product - High local concentration of aryl halide- High reaction temperature- Add the aryl halide solution slowly and dilute.- Maintain a gentle reflux; avoid excessive heating.[7]

Visualizing the Workflow

Diagram 1: Grignard Reaction Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction C-C Bond Formation cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Flame or Oven) Assemble_Apparatus Assemble Apparatus (under Inert Gas) Dry_Glassware->Assemble_Apparatus Add_Mg_I2 Add Mg & I₂ Assemble_Apparatus->Add_Mg_I2 Add_Bromotoluene Add 4-Bromotoluene (dropwise) Add_Mg_I2->Add_Bromotoluene Reflux Maintain Gentle Reflux Add_Bromotoluene->Reflux Cool_to_0C Cool to 0°C Reflux->Cool_to_0C Add_Aldehyde Add 3,5-Difluorobenzaldehyde (dropwise) Cool_to_0C->Add_Aldehyde Warm_to_RT Warm to Room Temp Add_Aldehyde->Warm_to_RT Quench Quench with aq. NH₄Cl Warm_to_RT->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Final Product: 3,5-Difluoro-4'-methylbenzhydrol

Caption: Experimental workflow for the synthesis of 3,5-Difluoro-4'-methylbenzhydrol.

Diagram 2: Reaction Mechanism

Caption: Simplified mechanism of the Grignard reaction for benzhydrol synthesis.

Conclusion

The Grignard reaction protocol detailed herein provides a reliable and efficient method for the synthesis of 3,5-Difluoro-4'-methylbenzhydrol. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the rate of reagent addition, researchers can achieve high yields of the desired product. This application note serves as a practical guide, emphasizing both the procedural steps and the critical safety and theoretical considerations necessary for successful execution.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Sarpong, R., & Murphy, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]

  • Li, B. (2018, July 16). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Substituted Benzhydrylamines. [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Journal of Chemical Education. (2016, June 28). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. [Link]

  • ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • Scribd. (n.d.). Grignard Synthesis of Benzhydrol. [Link]

  • ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • BYJU'S. (n.d.). Grignard reagents. [Link]

  • ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • La Salle University. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • Florida International University. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]

Sources

Application

Application Note: Analytical Methods for Purity Assessment of 3,5-Difluoro-4'-methylbenzhydrol

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals Executive Summary & Strategic Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals

Executive Summary & Strategic Context

3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) is a highly versatile, fluorinated diarylmethanol derivative used as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because it contains an asymmetric benzylic carbon, the molecule exists as a pair of enantiomers. Furthermore, its synthesis—typically via Grignard addition (e.g., 3,5-difluorophenylmagnesium bromide to 4-methylbenzaldehyde)—leaves it susceptible to specific process impurities and degradation products.

As a Senior Application Scientist, I have designed this guide to move beyond standard compendial testing. This document establishes a self-validating, orthogonal analytical strategy encompassing Achiral RP-HPLC (for related substances), Chiral NP-HPLC (for enantiomeric excess), and Quantitative NMR (qNMR) (for absolute mass fraction). By understanding the chemical causality behind these methods, laboratories can ensure robust, ICH Q2(R2)-compliant purity assessments[2].

Mechanistic Insights: The "Why" Behind the Workflows

A rigorous purity assessment cannot rely on a single technique. The analytical strategy must address three distinct chemical vulnerabilities of 3,5-Difluoro-4'-methylbenzhydrol:

  • Oxidative & Acidic Degradation (Achiral HPLC): The secondary alcohol is prone to oxidation, forming 3,5-difluoro-4'-methylbenzophenone. Under acidic conditions, benzhydrols readily undergo dehydration to form bis(diarylmethyl) ethers. Reversed-Phase HPLC (RP-HPLC) with UV detection is selected because the highly conjugated aromatic systems of these impurities provide strong, distinct chromophores.

  • Stereochemical Purity (Chiral HPLC): The central carbon is chiral. If the downstream API requires a specific stereocenter, the enantiomeric excess ( ee ) must be quantified. Normal-phase chromatography using immobilized polysaccharide-based chiral stationary phases (CSPs) provides the necessary enantioselective hydrogen bonding and π−π interactions to resolve the R and S enantiomers[3].

  • Absolute Mass Fraction (qNMR): Chromatographic area percent does not account for UV-transparent impurities (e.g., inorganic salts or residual aliphatic solvents). Quantitative NMR (both 1 H and 19 F) allows for the direct determination of absolute purity without requiring a primary reference standard of the analyte itself, relying instead on a highly pure internal standard[4].

Workflow Start 3,5-Difluoro-4'-methylbenzhydrol (Raw Material Batch) Split Orthogonal Strategy Start->Split HPLC Achiral RP-HPLC (Degradants & Byproducts) Split->HPLC Chiral Chiral NP-HPLC (Enantiomeric Excess) Split->Chiral qNMR 1H & 19F qNMR (Absolute Mass Fraction) Split->qNMR HPLC_Data Impurity Profile (% Area) HPLC->HPLC_Data Chiral_Data R/S Ratio (% ee) Chiral->Chiral_Data qNMR_Data Absolute Purity (% w/w) qNMR->qNMR_Data Release Final Purity Certification (CoA Generation) HPLC_Data->Release Chiral_Data->Release qNMR_Data->Release

Caption: Orthogonal analytical workflow for comprehensive purity assessment and CoA generation.

Experimental Protocols & Methodologies

Protocol A: Achiral RP-HPLC for Related Substances

This method separates the parent compound from its primary synthetic impurities (e.g., unreacted benzaldehydes) and degradants (benzophenones and ethers).

Step-by-Step Procedure:

  • System Preparation: Equip an HPLC system with a Diode Array Detector (DAD). Install a C18 column (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of trace silanols on the column, ensuring sharp peaks).

    • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Sample Preparation: Accurately weigh 10.0 mg of 3,5-Difluoro-4'-methylbenzhydrol and dissolve in 10.0 mL of Diluent (Water:MeCN, 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Execution: Inject 10 µL of the sample. Monitor absorbance at 254 nm (optimal for the conjugated diaryl system).

  • Data Analysis: Integrate all peaks 0.05% area. The benzophenone oxidation product will elute after the parent benzhydrol due to the loss of the polar hydroxyl group.

Degradation Parent 3,5-Difluoro-4'-methylbenzhydrol (Polar, elutes earlier) Oxidation 3,5-Difluoro-4'-methylbenzophenone (Less polar, elutes later) Parent->Oxidation Oxidative Stress (Air/Light) Ether Bis(diarylmethyl) ether (Highly non-polar, late eluter) Parent->Ether Acidic Conditions (-H2O)

Caption: Primary degradation pathways dictating the RP-HPLC elution profile.

Protocol B: Chiral HPLC for Enantiomeric Purity

To resolve the R and S enantiomers, a normal-phase (NP) chiral method is employed.

Step-by-Step Procedure:

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane / Isopropanol (90:10 v/v). Note: Ensure solvents are strictly anhydrous to maintain CSP stability.

  • Sample Preparation: Dissolve 5.0 mg of sample in 5.0 mL of the mobile phase.

  • Execution: Run isocratically at a flow rate of 1.0 mL/min. Set column temperature to 25°C. Monitor at 230 nm.

  • System Suitability: Ensure resolution ( Rs​ ) between enantiomer peaks is 1.5.

Protocol C: Quantitative NMR (qNMR) for Absolute Purity

qNMR is the gold standard for absolute quantitation without an analyte-specific reference material[4]. For this compound, we utilize both 1 H and 19 F nuclei for cross-validation.

Step-by-Step Procedure:

  • Internal Standard (IS) Selection:

    • For 1 H qNMR: Dimethyl sulfone (TraceCERT®, highly pure, singlet at ~3.0 ppm).

    • For 19 F qNMR: 1,4-Difluorobenzene (TraceCERT®, singlet at ~ -120 ppm).

  • Sample Preparation: Accurately co-weigh ~15.0 mg of 3,5-Difluoro-4'-methylbenzhydrol and ~5.0 mg of the respective IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of CDCl 3​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Must be 5 × T1​ of the slowest relaxing nucleus (typically set to 30 seconds for 1 H and 45 seconds for 19 F) to ensure complete longitudinal relaxation.

    • Pulse Angle: 90°.

    • Scans: 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Integration & Calculation:

    • For 1 H: Integrate the distinct benzylic methine proton (-CH-OH) at ~5.8 ppm against the IS peak.

    • For 19 F: Integrate the chemically equivalent fluorine atoms on the 3,5-difluorophenyl ring at ~ -109 ppm.

Quantitative Data Presentation

Table 1: RP-HPLC Gradient Program & System Suitability Criteria

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (MeCN)System Suitability ParameterAcceptance Criteria (ICH Q2)
0.07030Retention Time Precision %RSD 1.0% (n=6)
15.01090Peak Tailing Factor (T) 1.5
18.01090Theoretical Plates (N) 5,000
18.17030Signal-to-Noise (LOQ) 10:1 for 0.05% impurity
23.07030Resolution ( Rs​ ) 2.0 (Parent vs. Benzophenone)

Table 2: qNMR Calculation Variables & Purity Equation

The absolute mass fraction ( Px​ ) is calculated using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
VariableDescriptionValue for 3,5-Difluoro-4'-methylbenzhydrol ( 1 H qNMR)
Ix​ Integral area of the analyte peakMeasured area of benzylic -CH-OH (~5.8 ppm)
Istd​ Integral area of the IS peakMeasured area of Dimethyl sulfone (~3.0 ppm)
Nx​ Number of nuclei generating analyte peak1 (Single proton on the benzylic carbon)
Nstd​ Number of nuclei generating IS peak6 (Six equivalent protons in Dimethyl sulfone)
Mx​ Molar mass of analyte234.24 g/mol
Mstd​ Molar mass of Internal Standard94.13 g/mol (Dimethyl sulfone)
Wx​,Wstd​ Gravimetric weightsActual weights from microbalance (mg)
Pstd​ Certified purity of ISe.g., 99.98% (from TraceCERT® certificate)

References

  • NextSDS Chemical Database. (2024). 3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Retrieved from[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from[Link]

Sources

Method

Application Note: In Vitro Antiviral Assay Development for Benzhydrol Compounds

Executive Summary & Strategic Rationale Benzhydrol (diphenylmethanol) derivatives represent a highly versatile chemical scaffold in modern drug discovery. Recent structural modifications of diphenylmethanols have demonst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Benzhydrol (diphenylmethanol) derivatives represent a highly versatile chemical scaffold in modern drug discovery. Recent structural modifications of diphenylmethanols have demonstrated potent antiviral activity against a range of RNA viruses, including Flaviviruses (e.g., Rift Valley Fever Virus) and Enteroviruses, by acting as either viral entry inhibitors or RNA-dependent RNA polymerase (RdRp) blockers [2].

However, evaluating these highly lipophilic compounds requires a rigorously designed in vitro screening cascade. As an application scientist, I cannot overstate the importance of causality in assay design : we must first establish the baseline cytotoxicity of a compound before evaluating its antiviral efficacy. A compound that induces host cell death will artificially reduce viral titers, generating false-positive "antiviral" readouts [4].

This guide outlines a self-validating, three-phase in vitro assay cascade designed to accurately profile benzhydrol derivatives:

  • Cytotoxicity Profiling ( CC50​ )

  • Antiviral Efficacy ( IC50​ )

  • Mechanism of Action (Time-of-Addition)

AssayCascade Start Benzhydrol Library (Compound Synthesis) Tox Phase 1: Cytotoxicity (CC50) MTT / CellTiter-Glo Assay Start->Tox Eff Phase 2: Antiviral Efficacy (IC50) CPE Reduction Assay Tox->Eff CC50 > 100 µM SI Selectivity Index (SI) SI = CC50 / IC50 Eff->SI MoA Phase 3: Mechanism of Action Time-of-Addition Assay SI->MoA SI > 10 Lead Lead Candidate Selection MoA->Lead

Figure 1: Strategic in vitro assay cascade for benzhydrol antiviral screening.

Phase 1: Cytotoxicity Profiling ( CC50​ )

The Causality of Cytotoxicity Testing

Before exposing virus-infected cells to a novel benzhydrol derivative, we must determine the Half-Maximal Cytotoxic Concentration ( CC50​ ). Benzhydrols, due to their bulky diphenyl groups, often exhibit poor aqueous solubility and require DMSO as a vehicle [2]. High concentrations of both the compound and the solvent can disrupt host cell lipid bilayers. By running a parallel mock-infected cytotoxicity assay, we isolate the compound's direct effect on host cell viability from its antiviral effect.

Protocol 1: MTT Cell Viability Assay

Self-Validation Mechanism: Always include a vehicle control (e.g., 0.5% DMSO) to rule out solvent toxicity, and a known cytotoxic agent (e.g., Puromycin) as a positive control for assay sensitivity.

  • Cell Seeding: Seed Vero E6 or Huh7 cells at 2.5×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS[3]. Incubate at 37°C, 5% CO2​ for 24 hours to reach 80% confluence.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of the benzhydrol compound in maintenance medium (2% FBS). Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Aspirate the growth medium and add 100 µL of the compound dilutions to the cells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Remove the medium carefully. Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate CC50​ using non-linear regression (variable slope) in GraphPad Prism.

Phase 2: Antiviral Efficacy Screening ( IC50​ )

The Causality of the CPE Reduction Assay

The Cytopathic Effect (CPE) reduction assay is the gold standard for high-throughput phenotypic screening [4]. When a virus (e.g., Enterovirus or SARS-CoV-2) infects a host cell, it hijacks the cellular machinery, ultimately causing cell lysis (CPE). An effective benzhydrol compound will inhibit viral replication, thereby "rescuing" the host cells from death. Cell viability in this assay acts as a direct, quantifiable surrogate for antiviral efficacy [4].

Protocol 2: CPE Reduction Assay

Self-Validation Mechanism: Include a "Virus Only" control (0% viability baseline) and a "Cells Only" control (100% viability baseline). Use a reference antiviral (e.g., Remdesivir or Ribavirin) to validate the dynamic range of the assay [3].

  • Infection: Seed cells as described in Protocol 1. Aspirate medium and infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 in 50 µL of assay medium. Incubate for 1 hour at 37°C to allow viral attachment.

  • Compound Addition: Without removing the viral inoculum, add 50 µL of the serially diluted benzhydrol compounds (at 2X final concentration) to the wells.

  • Incubation: Incubate for 72 hours (or until the "Virus Only" control exhibits >90% CPE under a light microscope) [3].

  • Viability Measurement: Assess cell viability using CellTiter-Glo (luminescence) or MTT to quantify the percentage of CPE reduction.

  • Data Analysis: Calculate the Half-Maximal Inhibitory Concentration ( IC50​ ).

Determining the Selectivity Index (SI)

The Selectivity Index is the ultimate metric of a compound's therapeutic potential, calculated as SI=CC50​/IC50​ [3]. An SI > 10 is generally required to advance a benzhydrol derivative to mechanism-of-action studies.

Table 1: Representative In Vitro Profiling of Benzhydrol Derivatives
Compound IDStructural Modification CC50​ (µM) IC50​ (µM)Selectivity Index (SI)Status
Benz-Ref Unsubstituted diphenylmethanol144.863.52.2Toxic/Inactive
Benz-Mod1 meta-piperazine substitution>200.013.8>14.4Hit
Benz-Mod2 O-alkylated dibromobutane85.041.92.0Toxic
Control Remdesivir (Reference)>300.08.3>36.1Validated

(Note: Data modeled after structural modification studies of diphenylmethanols [2][3].)

Phase 3: Mechanism of Action - Time-of-Addition (TOA)

The Causality of the TOA Assay

Once a benzhydrol derivative exhibits a high SI, we must determine how it works. Does it block the virus from entering the cell, or does it stop the virus from replicating its RNA once inside?

The Time-of-Addition (TOA) assay answers this by exploiting the synchronized kinetics of a single viral replication cycle [1]. By adding the compound at staggered time points post-infection, we determine how long the addition of the drug can be postponed before it loses its protective effect [1]. If a benzhydrol loses efficacy when added 2 hours post-infection, it is an entry inhibitor. If it retains efficacy when added 6 hours post-infection, it targets a late-stage process like RNA replication or assembly.

TOA Virus Viral Attachment & Entry (-1 to 0 hrs) Uncoating Uncoating & Release (0 to 2 hrs) Virus->Uncoating Translation Translation of Viral Proteins (2 to 6 hrs) Uncoating->Translation Replication RNA Replication (RdRp) (4 to 8 hrs) Translation->Replication Assembly Assembly & Budding (8 to 12+ hrs) Replication->Assembly Benz1 Benzhydrol Class A (Entry Inhibitors) Benz1->Virus Efficacy lost if added >0h Benz2 Benzhydrol Class B (Polymerase Inhibitors) Benz2->Replication Efficacy retained until +6h

Figure 2: Viral replication cycle mapping via Time-of-Addition (TOA) assay.

Protocol 3: Time-of-Addition Workflow

Self-Validation Mechanism: Use a high MOI (e.g., MOI = 5) to ensure all cells are infected simultaneously (synchronized infection). Include reference drugs with known MoAs (e.g., an entry inhibitor and a polymerase inhibitor) to calibrate the timeline [1].

  • Synchronized Infection: Chill cells to 4°C for 15 minutes. Add the virus at MOI = 5 and incubate at 4°C for 1 hour. (Cold incubation allows viral attachment but prevents endocytosis, ensuring synchronization).

  • Temperature Shift (Time 0): Wash cells three times with cold PBS to remove unbound virus. Add warm (37°C) medium to trigger simultaneous viral entry. This is T=0 .

  • Staggered Addition: Add the benzhydrol compound (at 10×IC50​ concentration) to separate wells at specific time intervals: -1h (pre-treatment), 0h, 2h, 4h, 6h, 8h, and 10h post-infection.

  • Harvest and Quantification: At 12-16 hours post-infection (the end of one replication cycle), lyse the cells and quantify viral RNA using qRT-PCR, or measure viral titers via plaque assay.

  • Interpretation: Plot viral yield against the time of compound addition. The point at which the curve sharply rises (indicating a loss of viral inhibition) marks the stage of the viral life cycle targeted by the benzhydrol compound.

References

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Available at:[Link]

  • Gong, B., et al. (2022). Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening. ACS Omega, 7(8), 6696–6709. Available at:[Link]

  • Khan, M., et al. (2025). Sulfonohydrazide as a potential inhibitor of SARS-CoV-2 infection. Scientific Reports, 15, 18732. Available at:[Link]

  • Gassen, N. C., et al. (2020). The SARS-CoV-2 cytopathic effect is blocked with autophagy modulators. bioRxiv. Available at:[Link]

Application

Application Note: In Vivo Toxicity Testing of Substituted Benzhydrols in Rodent Models

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Matrix: Rodent Models (Wistar/Sprague-Dawley Rats) Primary Framework: Adapted OECD Test Guideline 407 (28-Day Repeated Dose Oral Toxicity) I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Matrix: Rodent Models (Wistar/Sprague-Dawley Rats) Primary Framework: Adapted OECD Test Guideline 407 (28-Day Repeated Dose Oral Toxicity)

Introduction & Mechanistic Rationale

Substituted benzhydrols (diphenylmethanols) are highly versatile secondary alcohols utilized as critical intermediates and active metabolites in the pharmaceutical (e.g., antihistamines, modafinil analogs) and chemical industries. While generally exhibiting low acute toxicity, their sub-acute and chronic in vivo profiles require rigorous evaluation due to their complex toxicokinetics [1].

The Causality of Benzhydrol Toxicity: Novice researchers often treat substituted benzhydrols as static molecules in vivo. However, field-proven toxicological design must account for their rapid hepatic oxidation. In rodent models, benzhydrols exist in a redox equilibrium with substituted benzophenones, mediated by cytochrome P450 enzymes [2]. This biotransformation is the primary driver of their toxicity:

  • Hepatotoxicity & Oxidative Stress: The oxidation process induces CYP450 isoforms, leading to hepatomegaly and the generation of reactive oxygen species [3].

  • Endocrine Disruption: Specific metabolites, notably 4-hydroxybenzophenone, exhibit intrinsic pro-estrogenic activity. They bind to estrogen receptors, causing proliferation of uterine luminal epithelium [4].

  • Nephrotoxicity: Phase II metabolism yields hydrophobic glucuronide and sulfate conjugates. Unlike highly polar conjugates, these bulky hydrophobic moieties can accumulate in renal tubules, leading to hypertrophy and localized toxicity [5].

Hepatic metabolism and toxicokinetic pathway of substituted benzhydrols.

Historical Quantitative Toxicity Data

To establish appropriate dose-ranging for your specific substituted benzhydrol, it is crucial to benchmark against historical data of the parent pharmacophores. The table below summarizes established thresholds[1, 4, 5].

Compound ClassAcute Oral LD50 (Rat)28-Day NOAEL (Rat)Primary Target OrgansKey Toxicological Findings
Unsubstituted Benzhydrol > 5000 mg/kg75–80 mg/kg/dayLiver, KidneysHepatomegaly, renal tubule hypertrophy
4-Hydroxybenzophenone N/A< 100 mg/kg/dayUterus, LiverPro-estrogenic activity, increased uterine weight
Halogenated Benzhydrols > 2000 mg/kgCompound-specificLiver, CNSCYP450 induction, mild CNS depression

Self-Validating Experimental Protocol: 28-Day Repeated Dose Toxicity

This protocol adapts the OECD Test Guideline 407 specifically for the nuances of substituted benzhydrols. A self-validating experimental design requires built-in mechanisms to prove that observed effects are test-article related and not procedural artifacts. We achieve this by mandating Satellite Reversibility Groups and strict Vehicle Baselines .

Phase 1: Animal Selection & Acclimation
  • Subjects: 8-week-old, healthy Wistar or Sprague-Dawley rats.

  • N-Value: 10 animals per primary group (5 males, 5 females).

  • Self-Validation Step: Acclimate animals for exactly 7 days prior to dosing.

  • Expert Rationale: Benzhydrols cause mild CNS depression. Stress from transport elevates baseline corticosterone, which alters hepatic enzyme baselines and masks subtle hepatotoxic signals. A strict 7-day acclimation normalizes this physiological noise.

Phase 2: Dose Formulation & Grouping
  • Vehicle Selection: Substituted benzhydrols are highly lipophilic. Use 0.5% Carboxymethyl cellulose (CMC) suspension or Corn Oil.

  • Groups:

    • Vehicle Control (0 mg/kg)

    • Low Dose (e.g., 50 mg/kg/day)

    • Mid Dose (e.g., 150 mg/kg/day)

    • High Dose (e.g., 450 mg/kg/day)

    • Satellite Control (Vehicle only, observed for 14 days post-dosing)

    • Satellite High Dose (High dose, observed for 14 days post-dosing)

  • Expert Rationale: The satellite groups validate causality. If elevated ALT/AST in the High Dose group trends back to baseline in the Satellite High Dose group after the 14-day washout, it definitively proves the hepatotoxicity is a reversible, test-article-driven effect [2].

Phase 3: Administration & In-Life Observations
  • Dosing: Administer daily via oral gavage using a ball-tipped intubation needle for 28 consecutive days.

  • Clinical Observations: Monitor daily for morbidity, piloerection, and sedation.

  • Functional Observational Battery (FOB): Conduct in Week 4. Assess grip strength and sensory reactivity to auditory/visual stimuli.

  • Expert Rationale: Because benzhydrol derivatives (like diphenhydramine precursors) cross the blood-brain barrier, the FOB is critical to isolate neurotoxic effects from general systemic malaise.

Phase 4: Clinical Pathology (Day 29)
  • Fast animals overnight (water ad libitum).

  • Collect blood via cardiac puncture or retro-orbital sinus under isoflurane anesthesia.

  • Hematology Panel: RBC, WBC, platelets, hematocrit.

  • Biochemistry Panel: ALT, AST, ALP, BUN, and Creatinine.

  • Expert Rationale: Fasting ensures that post-prandial lipemia does not interfere with the spectrophotometric assays used to quantify ALT/AST, ensuring high-fidelity liver function data.

Phase 5: Necropsy & Histopathology
  • Euthanize animals via CO₂ asphyxiation followed by exsanguination.

  • Perform gross necropsy, carefully extracting and weighing the Liver, Kidneys, Spleen, Testes/Ovaries, and Uterus .

  • Fix tissues in 10% neutral buffered formalin (use modified Davidson's fluid for testes).

  • Expert Rationale: Absolute and relative uterine weights must be recorded immediately to prevent desiccation. Given the pro-estrogenic activity of benzhydrol metabolites, a statistically significant increase in uterine weight compared to the Vehicle Control serves as an in vivo uterotrophic validation of endocrine disruption [3].

28-Day repeated dose oral toxicity workflow (OECD 407) for benzhydrols.

References

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). "Safety of benzophenone to be used as flavouring." National Center for Biotechnology Information (PMC).[Link]

  • National Toxicology Program. "EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents." National Institutes of Health.[Link]

  • California Department of Industrial Relations. "Draft Benzophenone Substance Summary." Office of Environmental Health Hazard Assessment (OEHHA).[Link]

  • Adams, T.B., et al. "The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients." Food and Chemical Toxicology.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Methanone, diphenyl- (Benzophenone) - Evaluation statement (EVA00184)." Australian Government. [Link]

Method

Formulation of 3,5-Difluoro-4'-methylbenzhydrol for Biological Assays: A Comprehensive Protocol

Executive Summary & Physicochemical Rationale 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) is a highly lipophilic secondary alcohol utilized as a critical building block and pharmacophore in drug discovery[1]. Ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) is a highly lipophilic secondary alcohol utilized as a critical building block and pharmacophore in drug discovery[1]. Benzhydrol derivatives are frequently investigated for their biological activities, ranging from antitubercular agents to selective M1 muscarinic antagonists and monoamine transporter modulators[2][3].

From a formulation perspective, the structural features of this compound dictate its physical behavior. The benzhydrol (diphenylmethanol) core is intrinsically hydrophobic. The substitution of two highly electronegative fluorine atoms at the 3,5-positions of one phenyl ring, combined with a sterically bulky, electron-donating methyl group at the 4'-position of the other, significantly enhances the molecule's lipophilicity and metabolic stability[3]. However, this comes at the cost of severe aqueous insolubility. Attempting to introduce this compound into standard aqueous biological media without a rigorously designed excipient strategy will result in rapid precipitation, erratic assay readouts, and localized toxicity in vivo.

This application note provides field-proven, self-validating protocols for formulating 3,5-Difluoro-4'-methylbenzhydrol for both in vitro cell-based assays and in vivo animal models, ensuring thermodynamic stability and reliable pharmacokinetics.

Formulation Strategy & Excipient Selection

The selection of a formulation vehicle must balance the solubility limits of the active pharmaceutical ingredient (API) with the biological tolerability of the excipients.

  • For In Vitro Assays: Dimethyl sulfoxide (DMSO) is the universal solvent of choice. However, to prevent cellular toxicity, the final concentration of DMSO in the culture media must not exceed 1% (ideally <0.5%)[4].

  • For In Vivo Assays: High doses of lipophilic compounds cannot be delivered via simple DMSO dilution. We employ two distinct strategies:

    • Co-Solvent Micellar Systems: Utilizing a cascade of DMSO, PEG400, and Tween-80. PEG400 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles upon introduction to aqueous saline, trapping the lipophilic benzhydrol core[4].

    • Cyclodextrin Inclusion Complexes: Utilizing Sulfobutylether-β-Cyclodextrin (SBE-β-CD) . SBE-β-CD features a hydrophobic cavity perfectly sized for diphenyl rings and a highly hydrophilic, polyanionic exterior[5][6]. This non-covalent encapsulation prevents the hemolysis often associated with high-surfactant formulations and is ideal for Intravenous (IV) administration[7].

FormulationWorkflow Start 3,5-Difluoro-4'-methylbenzhydrol (Highly Lipophilic API) AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell-Based) Max 0.5-1.0% DMSO AssayType->InVitro Cellular InVivo In Vivo (Animal Models) High Dose / Systemic AssayType->InVivo Systemic Stock Prepare 10-50 mM DMSO Stock Solution InVitro->Stock CoSolvent Co-Solvent System (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) InVivo->CoSolvent IP / PO Dosing Cyclodextrin Inclusion Complex (20% SBE-β-CD in Saline) InVivo->Cyclodextrin IV Dosing Media Dilute in Culture Media (QC: DLS for precipitation) Stock->Media

Workflow for selecting the optimal formulation strategy based on biological assay requirements.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 3,5-Difluoro-4'-methylbenzhydrol
ParameterValue / CharacteristicImpact on Formulation
CAS Number 842140-58-3[1]N/A
Molecular Weight 234.24 g/mol [1]Easily crosses cell membranes.
Aqueous Solubility < 0.1 mg/mL (Estimated)Requires co-solvents or complexation.
LogP (Lipophilicity) High (> 3.5)Strong affinity for hydrophobic CD cavities.
Table 2: Recommended In Vivo Formulation Vehicles[4][5]
Vehicle TypeCompositionBest RouteTolerability / Notes
Co-Solvent 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% SalineIP, POGood for moderate doses. Do not use IV due to hemolysis risk from Tween-80.
Inclusion Complex 20% (w/v) SBE-β-CD in 0.9% SalineIV, SC, IPExcellent. Rapid systemic dissociation; non-nephrotoxic[7].

Experimental Protocols

Causality Note: The order of addition in these protocols is critical. Adding aqueous components before the API is fully solvated in the organic phase will cause irreversible crystallization.

Protocol A: In Vitro Cell Culture Formulation

Objective: Achieve a working concentration of 1–10 µM without exceeding 0.5% DMSO.

  • Stock Preparation: Weigh exactly 2.34 mg of 3,5-Difluoro-4'-methylbenzhydrol. Dissolve in 1.0 mL of anhydrous, sterile DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Media Addition: Add 10 µL of the intermediate stock dropwise to 990 µL of pre-warmed (37°C) complete culture media while vortexing gently.

  • Self-Validation: Inspect under a microscope (20x objective) to ensure no micro-crystals have formed. The final concentration is 1 µM with 0.1% DMSO.

Protocol B: In Vivo Co-Solvent Formulation (IP/PO)

Objective: Formulate a 2 mg/mL clear solution for Intraperitoneal (IP) injection.

  • Solvation: Weigh 2.0 mg of the API and place it in a sterile glass vial. Add 100 µL (10% v/v) of DMSO. Sonicate for 2 minutes until fully dissolved.

  • Co-Solvent Bridging: Add 400 µL (40% v/v) of PEG400 to the vial. Vortex vigorously for 1 minute. Mechanism: PEG400 prevents the lipophilic API from crashing out when the surfactant is introduced.

  • Surfactant Addition: Add 50 µL (5% v/v) of Tween-80. Vortex for 2 minutes. The solution should be viscous but completely transparent.

  • Aqueous Dispersion: Dropwise, add 450 µL (45% v/v) of 0.9% sterile Saline while continuously vortexing.

  • Self-Validation: The solution must remain optically clear. If opalescence occurs, the API has precipitated, and the formulation must be discarded.

Protocol C: In Vivo SBE-β-CD Inclusion Complex (IV)

Objective: Formulate a highly biocompatible, aqueous solution using SBE-β-CD[6][8].

  • Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD powder in 10 mL of 0.9% Saline to create a 20% (w/v) solution[6]. Stir until completely clear (approx. 15 mins).

  • Complexation: Add 5.0 mg of 3,5-Difluoro-4'-methylbenzhydrol directly into 1.0 mL of the 20% SBE-β-CD solution.

  • Thermodynamic Integration: Sonicate the mixture in a water bath at 37°C for 30–45 minutes. Mechanism: The thermal energy overcomes the activation barrier, allowing the hydrophobic difluorophenyl and tolyl rings to displace water molecules inside the cyclodextrin cavity, driving the enthalpy of inclusion[8].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API and ensure sterility.

Complexation Drug Free API (Hydrophobic Core) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent interaction SBE SBE-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) SBE->Complex Encapsulation Bioavailable Systemic Circulation (Rapid Dissociation) Complex->Bioavailable In vivo dilution

Mechanism of SBE-β-CD inclusion complexation and subsequent in vivo dissociation.

Quality Control & Self-Validation Systems

To ensure scientific integrity and reproducibility, formulations must not be judged solely by the naked eye.

  • Dynamic Light Scattering (DLS): For Protocol B, run the final solution through a DLS instrument. A successful micellar dispersion will show a uniform peak at <100 nm. Peaks >500 nm indicate aggregation, which will lead to erratic pharmacokinetics and potential embolisms in vivo.

  • HPLC Quantification: For Protocol C, after the 0.22 µm filtration step, take a 10 µL aliquot, dilute it 1:100 in methanol, and run it via HPLC-UV against a standard curve. This self-validating step ensures that the API is actually encapsulated in the SBE-β-CD cavity and wasn't lost in the filter membrane.

References

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI.[Link]

  • DESIGN AND SYNTHESIS OF BENZHYDROL DERIVATIVES AS ANTITUBERCULOSIS AGENTS. Silpakorn University.[Link]

  • Characterization of Thymoquinone-Sulfobutylether-β-Cyclodextrin Inclusion Complex for Anticancer Applications. MDPI.[Link]

  • In vitro and in vivo evaluation of a sulfobutyl ether beta-cyclodextrin enabled etomidate formulation. ResearchGate.[Link]

Sources

Application

Handling and safety precautions for 3,5-Difluoro-4'-methylbenzhydrol

Application Note: Handling, Safety, and Synthesis Protocols for 3,5-Difluoro-4'-methylbenzhydrol Introduction & Mechanistic Role in Drug Development 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3), also known as (3,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Safety, and Synthesis Protocols for 3,5-Difluoro-4'-methylbenzhydrol

Introduction & Mechanistic Role in Drug Development

3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3), also known as (3,5-Difluorophenyl)(p-tolyl)methanol, is a highly specialized fluorinated diarylmethanol derivative. In medicinal chemistry, the benzhydrol scaffold is a privileged structure often utilized to impart lipophilicity and steric bulk, which are critical for target binding in CNS-active agents and kinase inhibitors. The incorporation of a 3,5-difluorophenyl moiety specifically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at those positions, while simultaneously modulating the pKa and lipophilicity (LogP) of the resulting drug candidate.

Physicochemical Profiling

Quantitative data for 3,5-Difluoro-4'-methylbenzhydrol is summarized below to guide stoichiometric calculations and handling procedures[1][2].

PropertyValue
Chemical Name 3,5-Difluoro-4'-methylbenzhydrol
Synonym (3,5-Difluorophenyl)(p-tolyl)methanol
CAS Registry Number 842140-58-3
Molecular Formula C14H12F2O
Molecular Weight 234.24 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in Methanol, Ethanol, Ethyl Acetate, Dichloromethane; Insoluble in Water

Causality-Driven Safety & Handling Precautions

Based on its GHS classifications (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3), strict adherence to safety protocols is mandatory[1][3].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a laboratory coat are required. Causality: The lipophilic nature of the diarylmethanol structure allows it to easily penetrate the stratum corneum, leading to localized dermal irritation and lipid barrier disruption (Skin Irrit. 2).

  • Respiratory Protection: Handle exclusively within a certified fume hood. Causality: As a crystalline solid, aerosolized dust can cause severe respiratory tract irritation (STOT SE 3).

  • Storage Conditions: Store in a cool, dry place strictly isolated from strong acids and oxidizing agents. Causality: Diarylmethanols can readily form stable secondary carbocations under strongly acidic conditions. While the electron-withdrawing 3,5-difluoro groups slightly destabilize this carbocation compared to unsubstituted benzhydrol, the presence of the electron-donating 4'-methyl group provides sufficient stabilization to risk unwanted dimerization or bis-benzhydryl ether formation if exposed to acid over time.

  • Spill Management: Avoid dry sweeping. Use a slightly damp absorbent pad or a HEPA-filtered vacuum. Causality: Dry sweeping generates airborne particulates, exacerbating inhalation risks.

Standardized Synthesis Protocol: NaBH₄ Reduction

The most reliable and scalable method for generating 3,5-Difluoro-4'-methylbenzhydrol is the reduction of its corresponding ketone, (3,5-Difluorophenyl)(p-tolyl)methanone, using Sodium Borohydride (NaBH₄)[4][5]. This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to its milder nature, excellent functional group tolerance, and safer handling profile.

Reagents:

  • (3,5-Difluorophenyl)(p-tolyl)methanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

  • Saturated Aqueous NH₄Cl (for quenching)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of (3,5-Difluorophenyl)(p-tolyl)methanone in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: The reduction reaction is exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

  • Hydride Addition: Add 1.5 eq of NaBH₄ in small portions over 15 minutes. Causality: Methanol acts as a protic solvent that stabilizes the intermediate borate complex, but it also slowly reacts with NaBH₄ to liberate hydrogen gas. Portion-wise addition controls the rate of hydrogen evolution and thermal spiking[6].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product alcohol will have a lower Rf value than the starting ketone due to increased hydrogen-bonding capability.

  • Quenching: Once the ketone is fully consumed, cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild proton source to safely decompose excess NaBH₄ and hydrolyze the borate ester complex without creating a strongly acidic environment that could trigger carbocation-mediated etherification.

  • Extraction & Purification: Evaporate the bulk methanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography if trace impurities remain.

Process Visualization

Workflow Ketone Starting Material (3,5-Difluorophenyl)(p-tolyl)methanone Reduction Reduction Reaction NaBH4 in MeOH (0-10°C) Ketone->Reduction Add reducing agent dropwise Quench Quenching Saturated Aqueous NH4Cl Reduction->Quench Monitor via TLC Extraction Extraction & Drying EtOAc, MgSO4 Quench->Extraction Phase separation Product Target Compound 3,5-Difluoro-4'-methylbenzhydrol Extraction->Product Solvent evaporation QC Quality Control TLC, NMR, LC-MS Product->QC Validate purity >98%

Synthesis and Validation Workflow for 3,5-Difluoro-4'-methylbenzhydrol.

Quality Control & Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • IR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretch at ~1660-1700 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹[4].

  • ¹H NMR (CDCl₃): Look for the diagnostic methine proton (CH-OH) appearing as a singlet or a doublet (if coupled to the OH proton) around δ 5.7–5.9 ppm. The methyl group on the p-tolyl ring should appear as a sharp singlet near δ 2.3 ppm.

References

  • NextSDS. "3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information." NextSDS.[Link]

  • Transtutors. "Sodium Borohydride Reduction of Benzophenone and IR analysis of the Reactant and the Product." Transtutors.[Link]

  • Chegg. "THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE." Chegg.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Synthesis of Fluorinated Benzhydrols

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in synthesizing fluorinated benzhydrols v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in synthesizing fluorinated benzhydrols via Grignard reactions. Fluorinated substrates introduce unique electronic and steric variables that often render standard Grignard protocols ineffective.

Below, you will find a diagnostic workflow, field-tested troubleshooting FAQs, self-validating experimental protocols, and quantitative optimization data.

Diagnostic Troubleshooting Workflow

GrignardWorkflow N1 Fluorinated Benzhydrol Synthesis Issue N2 Does the Grignard reagent initiate? N1->N2 N3 Use Turbo-Grignard (iPrMgCl·LiCl) N2->N3 No N4 Is the final benzhydrol yield low? N2->N4 Yes N3->N4 N5 Perform Titration Verify Active Molarity N4->N5 Yes N8 Optimized Benzhydrol Yield Achieved N4->N8 No N6 Are there homocoupling byproducts? N5->N6 N7 Optimize Cryogenic Cooling (-40°C to 0°C) N6->N7 Yes N6->N8 No N7->N8

Diagnostic workflow for troubleshooting fluorinated benzhydrol Grignard synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My fluorinated aryl halide isn't initiating with magnesium turnings. How can I safely force initiation without causing a runaway reaction? Expert Insight & Causality: The strong inductive electron-withdrawing effect (-I) of fluorine atoms strengthens the adjacent C-Br or C-Cl bonds. This makes the direct oxidative addition of magnesium metal thermodynamically challenging[1]. Standard activation methods (e.g., iodine, 1,2-dibromoethane) often fail or require dangerous prolonged heating. If the magnesium oxide layer is suddenly breached at high temperatures, it can trigger an uncontrollable, violent exothermic reaction[2]. Solution: Abandon direct magnesium insertion. Instead, utilize a Halogen-Magnesium Exchange strategy using a "Turbo-Grignard" reagent ( iPrMgCl⋅LiCl ). The addition of lithium chloride breaks down the polymeric aggregates of the organomagnesium species, significantly enhancing its nucleophilicity and kinetic reactivity. This allows the exchange to occur rapidly and safely at lower temperatures, preserving the stability of the fluorinated arylmagnesium intermediate[3].

Q2: I successfully formed the fluorinated Grignard, but upon adding benzaldehyde, my yield of the benzhydrol is extremely low (<30%). What is happening? Expert Insight & Causality: Low yields at the nucleophilic addition stage usually stem from inaccurate stoichiometry or competing side reactions. Fluorinated Grignard reagents are highly sensitive to moisture and can easily undergo premature protonation to form fluorobenzene[4]. Furthermore, if the benzaldehyde is added too quickly, localized exothermic spikes can promote single-electron transfer (SET) pathways, leading to Wurtz-type homocoupling (forming fluorinated biphenyls) or pinacol coupling of the aldehyde[2]. Solution: You must perform a titration of your active Grignard reagent prior to the addition step to determine the exact active molarity[2]. Once titrated, implement strict cryogenic cooling (-40 °C to -20 °C) during the dropwise addition of benzaldehyde to suppress SET side reactions.

Q3: Does the position of the fluorine atom (ortho vs. meta/para) affect the reaction parameters? Expert Insight & Causality: Yes, critically. An ortho-fluorine atom introduces both steric hindrance and a strong localized inductive effect that destabilizes the Grignard reagent. More importantly, ortho-fluorinated arylmagnesium halides are notoriously prone to the elimination of MgXF to form highly reactive benzyne intermediates if the temperature exceeds -20 °C. Solution: For ortho-fluorinated substrates, you must maintain the reaction temperature strictly below -40 °C during both the halogen-metal exchange and the subsequent electrophilic trapping with benzaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems featuring built-in checkpoints.

Protocol A: Preparation of Fluorinated Arylmagnesium Reagent via Turbo-Grignard

This protocol replaces traditional magnesium turnings with a halogen-metal exchange approach.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Causality: Fluorinated Grignards are highly basic; trace moisture will instantly protonate the reagent, destroying the carbon-nucleophile[4].

  • Substrate Solvation: Dissolve the fluorinated aryl bromide (1.0 eq) in anhydrous THF to create a 0.5 M solution.

    • Causality: THF stabilizes the resulting organomagnesium species via oxygen-magnesium coordination far better than diethyl ether, preventing precipitation[5].

  • Temperature Control: Cool the solution to -20 °C (or -40 °C for ortho-fluorinated substrates) using a dry ice/acetone bath.

  • Exchange Initiation: Add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 eq) dropwise over 15 minutes via a syringe pump.

    • Causality: Slow addition prevents thermal spikes that could trigger benzyne elimination[6].

  • Self-Validation Checkpoint: After 30 minutes of stirring, quench a 0.1 mL aliquot with a standardized iodine solution. The immediate disappearance of the iodine color confirms the successful formation of the active fluorinated Grignard reagent[2].

Protocol B: Titration and Electrophilic Addition to Benzaldehyde

This protocol ensures precise stoichiometry and suppresses homocoupling.

  • Titration: Titrate the prepared fluorinated Grignard reagent using iodine in a 0 °C ice bath to determine the exact active molarity[2].

    • Causality: Knowing the exact molarity prevents the use of excess Grignard, which can act as a reducing agent or base.

  • Electrophile Addition: Cool the titrated Grignard solution to -40 °C. Add the benzaldehyde (0.95 eq based on the titrated molarity) dropwise over 30 minutes.

  • Maturation: Stir the mixture for 1 hour, allowing it to slowly warm to 0 °C.

  • Self-Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc). The disappearance of the UV-active benzaldehyde spot and the appearance of a more polar, UV-active spot confirms the formation of the magnesium alkoxide intermediate.

  • Quench: Slowly add saturated aqueous NH4​Cl at 0 °C.

    • Causality: A mild acid is required to protonate the alkoxide into the final benzhydrol. Using strong acids (like HCl) can cause the unwanted dehydration of the newly formed secondary alcohol into a diarylalkene[7].

Quantitative Data Summary

The following table summarizes the impact of activation methods and temperature control on the yield of fluorinated benzhydrols, demonstrating the superiority of the Turbo-Grignard approach.

SubstrateActivation MethodSolventTemp (°C)Primary Observed ByproductBenzhydrol Yield (%)
3,5-DifluorobromobenzeneMg turnings + I2​ Diethyl EtherReflux (35)Wurtz Homocoupling30 - 40%
3,5-DifluorobromobenzeneMg turnings + DIBETHF25Fluorobenzene (Protonation)50 - 60%
3,5-Difluorobromobenzene iPrMgCl⋅LiCl THF -20 to 0 None (Clean Exchange) 85 - 95%
2-Fluorobromobenzene iPrMgCl⋅LiCl THF25Benzyne Elimination< 20%
2-Fluorobromobenzene iPrMgCl⋅LiCl THF -40 None (Clean Exchange) 80 - 88%

Data synthesized from optimized halogen-metal exchange parameters[8],[3],[6].

References

  • Reddit Chempros Community. "Grignard Formation - Troubleshooting and Perfecting." r/Chempros.[Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents." Master Organic Chemistry.[Link]

  • Minnesota State University. "Grignard Reaction: Byproducts and Potential Problems." MSUM Chemistry. [Link]

  • ACS Catalysis. "Site-Selective Magnesiation of Multifluorinated Arenes Catalyzed by Rhodium–Aluminum Bimetallic Complexes." ACS Publications.[Link]

  • National Institutes of Health (PMC). "Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts." NIH.[Link]

  • Royal Society of Chemistry. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." RSC Chemical Communications. [Link]

  • MDPI. "Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions." MDPI Molecules. [Link]

Sources

Optimization

Preventing side reactions in the synthesis of 3,5-Difluoro-4'-methylbenzhydrol

Welcome to the Advanced Troubleshooting & Protocol Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 3,5-Difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Protocol Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 3,5-Difluoro-4'-methylbenzhydrol. Whether you are utilizing a Grignard addition or a ketone reduction pathway, this portal bridges theoretical mechanisms with bench-level execution, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Workflows & Side Reaction Pathways

Understanding the causality behind byproduct formation is the first step in prevention. Below are the mapped pathways for the two primary synthetic routes.

GrignardPathway Start p-Tolylmagnesium Bromide + 3,5-Difluorobenzaldehyde Intermediate Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (Anhydrous THF, 0°C) Homocoupling 4,4'-Dimethylbiphenyl (Homocoupling) Start->Homocoupling Excess Aryl Halide High Temp Quench Toluene + Unreacted Aldehyde (Moisture Quench) Start->Quench H2O/Moisture (Protonation) Target 3,5-Difluoro-4'-methylbenzhydrol (Target Product) Intermediate->Target Mild Acidic Quench (Sat. NH4Cl)

Grignard synthesis pathway for 3,5-Difluoro-4'-methylbenzhydrol highlighting side reactions.

ReductionPathway Start 3,5-Difluoro-4'-methylbenzophenone + Reducing Agent Intermediate Benzhydrol Alkoxide Start->Intermediate NaBH4 in EtOH (RT) Target 3,5-Difluoro-4'-methylbenzhydrol (Target Product) Intermediate->Target Mild Hydrolysis Carbocation Benzhydryl Carbocation Target->Carbocation Strong Acid (pH < 3) OverReduction 3,5-Difluoro-4'-methyldiphenylmethane (Over-reduction) Ether Ethyl Benzhydryl Ether (Solvent Trapping) Carbocation->OverReduction Hydride Source or Pd/C + H2 (>70°C) Carbocation->Ether EtOH Solvent (SN1)

Ketone reduction pathway illustrating acid-catalyzed over-reduction and etherification.

Troubleshooting Guide: Grignard Addition Route

Q: My Grignard reaction yielded significant amounts of 4,4'-dimethylbiphenyl. How do I prevent this homocoupling? A: Causality: Homocoupling (Wurtz-type coupling) occurs when the newly formed p-tolylmagnesium bromide reacts with unreacted 4-bromotoluene. This side reaction is highly accelerated by elevated temperatures and high localized concentrations of the aryl halide. Solution: Maintain strict sub-ambient temperatures (0 °C) during the addition phase[1]. Add the aryl halide dropwise to ensure the Grignard reagent forms steadily without pooling unreacted starting material.

Q: The reaction stalled, and I recovered mostly 3,5-difluorobenzaldehyde and toluene. What went wrong? A: Causality: Toluene is the protonated form of p-tolylmagnesium bromide. Its presence indicates that moisture infiltrated your system, causing the Grignard reagent to act as a base (deprotonating water) rather than a nucleophile[2]. Solution: Ensure all glassware is flame-dried under an inert atmosphere (argon or nitrogen). Solvents must be strictly anhydrous. Use a continuous positive pressure of inert gas throughout the reaction[1].

Troubleshooting Guide: Ketone Reduction Route

Q: I am detecting 3,5-difluoro-4'-methyldiphenylmethane in my final product. How is this over-reduction occurring? A: Causality: Benzhydrols readily form highly stabilized benzhydryl carbocations under acidic conditions. If catalytic hydrogenation (e.g., Pd/C) is used at elevated temperatures (>70 °C), or if strong acids are present during workup, this carbocation undergoes hydrogenolysis to the diphenylmethane derivative[3]. Solution: If using catalytic hydrogenation, keep temperatures below 50 °C and consider a modified catalyst (like Pd-Cu-Sn/C) with sodium acetate as a protective agent to inhibit hydrogenolysis[4]. If using NaBH₄, ensure the workup utilizes a mild quench (like water or dilute acetic acid) rather than strong mineral acids[3].

Q: After NaBH₄ reduction in ethanol, NMR shows an ethyl ether impurity. Why? A: Causality: Acid-catalyzed etherification via an Sₙ1 pathway. During the acidic quench to destroy excess NaBH₄, if the pH drops too low, the secondary alcohol is protonated and leaves as water, forming the benzhydryl carbocation. The ethanol solvent then traps this carbocation. Solution: Evaporate the bulk of the ethanol before the aqueous quench, or quench with a mildly basic/neutral solution (e.g., saturated NaHCO₃) to prevent carbocation formation entirely.

Quantitative Data: Selectivity & Byproduct Formation

The choice of reducing agent and temperature drastically impacts the ratio of the desired benzhydrol to the over-reduced diphenylmethane byproduct.

Reaction ConditionsCatalyst / ReagentTemperature (°C)Benzhydrol Yield (%)Diphenylmethane Yield (%)
Standard Hydride ReductionNaBH₄ / EtOH25>95<1
Catalytic Hydrogenation (Standard)Pd/C258510
Catalytic Hydrogenation (Harsh)Pd/C>704055
Optimized Catalytic HydrogenationPd-Cu-Sn/C + NaOAc5098<1

Data synthesized from comparative reduction studies on benzophenone derivatives[3],[4].

Validated Experimental Protocols (Self-Validating Systems)

A robust protocol must include built-in checks to confirm the success of each step before proceeding.

Protocol A: Grignard Synthesis of 3,5-Difluoro-4'-methylbenzhydrol
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

    • Self-Validation Check: A completely dry flask ensures the Grignard reagent is not prematurely quenched to toluene[2].

  • Grignard Preparation: Add Mg turnings (1.2 eq) and a crystal of iodine to anhydrous THF. Add 5% of the total 4-bromotoluene volume.

    • Self-Validation Check: The disappearance of the brown iodine color and the onset of a mild exotherm confirm Grignard initiation. Do not proceed with the remaining halide addition until this is observed.

  • Nucleophilic Addition: Cool a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF to 0 °C. Add the prepared p-tolylmagnesium bromide dropwise via syringe[1].

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The starting aldehyde (UV active, higher Rf) should disappear, replaced by a lower Rf spot (the alkoxide/alcohol).

  • Quenching: Quench the reaction mixture slowly with saturated aqueous NH₄Cl at 0 °C[1].

    • Self-Validation Check: The formation of distinct, clear aqueous and organic biphasic layers without a stubborn emulsion indicates a successful, mild quench that avoids carbocation-induced etherification[3].

Protocol B: NaBH₄ Reduction of 3,5-Difluoro-4'-methylbenzophenone
  • Substrate Dissolution: Dissolve 3,5-difluoro-4'-methylbenzophenone (1.0 eq) in 95% ethanol at room temperature.

    • Self-Validation Check: Complete visual dissolution ensures uniform reaction kinetics and prevents unreacted inclusion complexes[5].

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise at 0–5 °C. The BH₄⁻ anion acts as a nucleophile, attacking the electrophilic carbonyl carbon[6].

    • Self-Validation Check: Gentle effervescence (H₂ gas evolution) confirms reagent activity. Excess reagent is used to ensure complete reduction despite the protic solvent[7].

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Spot the mixture on a TLC plate[7]. The reaction is complete when the ketone spot is entirely replaced by the more polar benzhydrol spot[5].

  • Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water.

    • Self-Validation Check: ¹H NMR of the crude product should show a diagnostic singlet at ~5.8 ppm (the benzhydryl methine proton) and lack an ethyl quartet/triplet, confirming the absence of acid-catalyzed etherification.

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH₄ instead of NaBH₄ for the reduction? A: While LiAlH₄ is a stronger reducing agent, it reacts violently with protic solvents and moisture, increasing safety risks and the likelihood of over-reduction. NaBH₄ is preferred for its chemoselectivity and mild nature, which perfectly suits the conversion of ketones to secondary alcohols without cleaving the carbon-oxygen bond[7],[5].

Q: Why is my isolated benzhydrol melting below the expected literature range? A: A depressed melting point typically indicates the presence of unreacted starting materials (like benzophenone) or biphenyl impurities from the Grignard route. Recrystallization from petroleum ether or a hexane/ethyl acetate mixture is required to achieve high purity[6],[2].

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Organic Compounds

Welcome to the Advanced Purification Support Center. The introduction of fluorine into organic molecules fundamentally alters their physicochemical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. The introduction of fluorine into organic molecules fundamentally alters their physicochemical properties. While this is highly desirable for metabolic stability and target binding in drug development, it introduces significant bottlenecks in downstream purification.

Fluorocarbons exhibit an unusual propensity for phase segregation due to extreme chemical inertness and low polarizability[1]. Because they are both hydrophobic and lipophobic (a phenomenon known as the "fluorous effect"), standard chromatographic techniques often fail[1]. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to overcome these unique challenges.

General Troubleshooting Workflow

Before selecting a purification method, you must assess the fluorine content percentage (F%) of your target molecule. The workflow below dictates the optimal separation strategy based on the magnitude of the fluorous effect.

G Start Crude Mixture (Fluorinated + Non-fluorinated) CheckF Assess Fluorine Content (Light vs. Heavy Fluorous) Start->CheckF Heavy Heavy Fluorous (>60% F) CheckF->Heavy High F% Light Light Fluorous (<40% F) CheckF->Light Low F% LLE Liquid-Liquid Extraction (FC-72 / Organic) Heavy->LLE FSPE Fluorous Solid-Phase Extraction (F-SPE) Light->FSPE Tagged/Intermediate HPLC Fluorinated HPLC (PFP or Fluoro-alkyl) Light->HPLC Final Product

Fig 1. Decision matrix for selecting the optimal purification strategy based on fluorine content.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my lightly fluorinated pharmaceuticals co-elute with their desfluoro analogs on standard C18 columns?

Causality: Standard C18 stationary phases rely purely on hydrophobic (van der Waals) interactions. Fluorine atoms are larger than hydrogen but highly electronegative, creating strong C-F dipoles. Because fluorocarbons are "fluorophilic" rather than strictly lipophilic, their partitioning behavior on hydrocarbon-based stationary phases is unpredictable, often resulting in co-elution with structurally similar desfluoro impurities[1][2]. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or perfluoroalkyl column. These phases provide orthogonal selectivity driven by fluorophilic interactions, dipole-dipole moments, and π

π stacking[2][3].
Q2: I am observing poor retention and peak tailing for fluorinated amphiphiles in Reverse-Phase HPLC. How can I fix this without buying a new column?

Causality: There is a severe chemical mismatch between your hydrocarbon stationary phase (e.g., C8) and the fluorinated analyte. The analyte prefers to remain in the mobile phase rather than interact with the alkyl chains. Solution: Induce a dynamic fluorophilic environment by utilizing a fluorinated eluent, such as 2,2,2-trifluoroethanol[4]. The fluorinated solvent molecules adsorb onto the stationary phase surface, effectively creating a transient fluorous stationary phase. This allows analytes to be separated based on their specific fluorine content percentage (F%)[4].

Q3: How do I choose between standard Fluorous Solid-Phase Extraction (F-SPE) and Reverse F-SPE?

Causality: The choice depends entirely on the polarity of your target and its F%.

  • Standard F-SPE uses fluorous silica gel. You wash with a "fluorophobic" solvent (e.g., 80:20 MeOH/H 2​ O) to elute organics, followed by a "fluorophilic" solvent (e.g., 100% MeOH or THF) to release the fluorinated compound[5]. This is ideal for light fluorous molecules.

  • Reverse F-SPE flips this logic using standard polar silica gel. You load the mixture and elute first with a fluorous solvent (e.g., FC-72). The organic components are retained by the polar silica, while the fluorous components pass through immediately[5]. This is highly efficient for heavily fluorinated compounds that might irreversibly bind to fluorous silica.

Quantitative Data: Separation Parameters

To ensure optimal separation, align your target's fluorine content with the appropriate stationary and mobile phases.

Separation TechniqueStationary PhaseEluent System (Pass 1 / Pass 2)Target Analyte F%Primary Retention MechanismLiquid-Liquid ExtractionNone (Biphasic)FC-72 / Acetonitrile> 60%Fluorous phase partitioningStandard F-SPEFluorous Silica80:20 MeOH:H 2​ O / 100% MeOH20% - 60%Fluorophilic retentionReverse F-SPEStandard SilicaFluorous solvent / Organic solvent> 40%Polar retention (organics retained)Fluorinated RP-HPLCPFP or Fluoro-alkylH 2​ O / MeOH or Trifluoroethanol< 20%Dipole-dipole, π π , Fluorophilic

Experimental Protocols: Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a highly efficient "tag-and-release" strategy that streamlines the purification process, leading to higher yields without the need for time-consuming traditional chromatography[6].

FSPE Load 1. Load Mixture onto Fluorous Silica Wash 2. Fluorophobic Wash (e.g., 80:20 MeOH/H2O) Load->Wash EluteOrg Non-Fluorinated Compounds Elute Wash->EluteOrg Pass 1 EluteFlu 3. Fluorophilic Wash (e.g., 100% MeOH) Wash->EluteFlu Retained Collect Fluorinated Compounds Elute EluteFlu->Collect Pass 2

Fig 2. Step-by-step mechanistic workflow of Fluorous Solid-Phase Extraction (F-SPE).

Step-by-Step Methodology

Step 1: Cartridge Conditioning

  • Action: Condition a fluorous silica gel cartridge with 1-2 column volumes of a fluorophilic solvent (e.g., hexane or 100% MeOH), followed by 2 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H 2​ O)[6][7].

  • Causality: Conditioning solvates the perfluoroalkyl chains on the silica, maximizing the surface area available for fluorophilic interactions during sample loading.

Step 2: Sample Loading

  • Action: Dissolve the crude fluorous-tagged mixture in a minimal amount of a bridging solvent (e.g., DMF or a small volume of THF) and load it onto the conditioned cartridge[6].

  • Causality: Loading in a minimal volume prevents premature elution. The fluorous tag immediately partitions into the fluorous stationary phase due to the exclusion of the fluorous compound from the polar loading solvent.

Step 3: Fluorophobic Wash (Elution of Organics)

  • Action: Wash the cartridge with 3-5 column volumes of a fluorophobic solvent (80:20 MeOH/H 2​ O)[7].

  • Causality: The high polarity and hydrogen-bonding network of the wash solvent force the fluorinated tags to remain strongly partitioned into the fluorous stationary phase. Non-fluorous organic impurities lack this affinity and elute with the solvent front.

  • Self-Validation: Collect the first pass in discrete fractions and spot on TLC. The absence of UV-active spots (assuming the fluorous tag lacks a chromophore) or mass-spec signals in the later fractions confirms complete elution of non-fluorinated impurities.

Step 4: Fluorophilic Wash (Elution of Fluorous Target)

  • Action: Switch the mobile phase to a fluorophilic solvent (e.g., 100% MeOH, THF, or ethyl acetate) and elute with 2-3 column volumes[6].

  • Causality: The fluorophilic solvent disrupts the fluorous-fluorous interactions between the stationary phase and the analyte, resolubilizing the target compound and carrying it off the column.

Step 5: Recovery

  • Action: Collect the fractions containing the product and concentrate under reduced pressure[6].

  • Self-Validation: Analyze the concentrated product via 19 F NMR. The presence of sharp, distinct fluorine signals corresponding to your tag, without underlying organic noise in the 1 H NMR, confirms a successful extraction.

References

  • Towards the nonstick egg: designing fluorous proteins. Core.ac.uk. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatographyonline.com. Available at:[Link]

  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. ACS Publications. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH.gov. Available at:[Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate.net. Available at:[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3,5-Difluoro-4'-methylbenzhydrol in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of diarylmethanols in high-thro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of diarylmethanols in high-throughput screening assays.

While Dimethyl Sulfoxide (DMSO) is the universal solvent for small-molecule libraries, it is not an inert bystander. For sensitive intermediates like 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) , understanding the thermodynamic and kinetic interactions between the compound, the solvent, and the storage environment is critical to ensuring reproducible assay data.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Section 1: Fundamental Causality & Mechanisms (FAQ)

Q1: Why does 3,5-Difluoro-4'-methylbenzhydrol degrade or precipitate in DMSO stock solutions over time? A1: The issue is rarely the compound's inherent instability, but rather the hygroscopic nature of DMSO. Pure DMSO rapidly absorbs atmospheric moisture upon opening. As the water content in "wet" DMSO increases, the thermodynamic solubility of the highly hydrophobic 3,5-difluoro-4'-methylbenzhydrol drops sharply, leading to micro-precipitation [1]. Chemically, dissolved oxygen in aged DMSO can slowly oxidize the secondary alcohol (the benzhydrol core) into its corresponding benzophenone derivative. This oxidation is accelerated by ambient light and room-temperature storage [2].

Q2: How do the specific substitutions (3,5-difluoro and 4'-methyl) alter its stability compared to unsubstituted benzhydrol? A2: Stability is dictated by electronic effects. The electron-withdrawing fluorine atoms on one phenyl ring increase the electrophilicity of the benzylic carbon. Conversely, the electron-donating methyl group on the opposite ring stabilizes potential carbocation intermediates. In slightly acidic environments—which can occur if aged DMSO degrades into dimethyl sulfide and acidic byproducts—this "push-pull" electronic system makes the hydroxyl group more susceptible to dehydration or etherification than a standard, unsubstituted benzhydrol.

Section 2: Quantitative Stability Data

The table below synthesizes quantitative stability timelines for benzhydrol derivatives in DMSO under various storage conditions. Note that room-temperature storage significantly increases the probability of compound loss due to oxidation and solvolysis [1].

Storage ConditionTimeframePurity Remaining (%)Primary Degradation Mechanism
Ambient (25°C), Light 3 Months~92%Photo-catalyzed oxidation to benzophenone
Ambient (25°C), Dark 12 Months~52%Oxidation / Acid-catalyzed solvolysis
4°C, Dark, Wet DMSO 24 Months~85%Micro-precipitation / Hydration [2]
-20°C, Dark, Anhydrous > 24 Months>99%None observed (Optimal Condition)

Section 3: Troubleshooting Workflow

If you observe inconsistent assay results or visual anomalies in your 3,5-Difluoro-4'-methylbenzhydrol stocks, follow the logical decision tree below.

Troubleshooting Start Inconsistent Assay Data with DMSO Stock VisCheck Visual Inspection: Cloudiness or Precipitate? Start->VisCheck Precip Action: Warm to 37°C & Sonicate VisCheck->Precip Yes (Water Absorption) LCMS Action: Run LC-MS / UV Analysis VisCheck->LCMS No (Clear Solution) Store Prevention: Store Aliquots at -20°C under Ar/N2 Precip->Store Degrad Result: Oxidation to Benzophenone Derivative LCMS->Degrad Mass Shift (-2 Da) Sol Resolution: Prepare Fresh in Anhydrous DMSO Degrad->Sol Sol->Store

Workflow for troubleshooting 3,5-Difluoro-4'-methylbenzhydrol DMSO stock issues.

Section 4: Validated Experimental Protocols

To guarantee absolute trustworthiness in your assays, your preparation method must be a self-validating system . Do not assume a clear solution equals an intact compound. The following protocol integrates preparation with immediate analytical baseline generation [3].

Protocol: Preparation and Self-Validating LC-MS Analysis of 10 mM Stock Solutions

Phase 1: Anhydrous Preparation

  • Solvent Purging: Utilize only high-purity, anhydrous DMSO (<0.1% water). Prior to use, purge the DMSO with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen. Causality: Removing oxygen eliminates the primary reactant for the oxidation of the secondary alcohol.

  • Dissolution: Weigh exactly 2.34 mg of 3,5-Difluoro-4'-methylbenzhydrol (MW: ~234.24 g/mol ). Add 1.0 mL of the purged anhydrous DMSO. Vortex gently until completely dissolved.

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass blocks UV radiation, preventing photo-catalyzed radical formation.

Phase 2: Self-Validating Baseline (T=0 Analysis) 4. Internal Standard Spiking: Take a 10 µL aliquot of the new stock and spike it with a stable internal standard (e.g., a deuterated benzhydrol derivative) at a known concentration. 5. LC-MS Execution: Dilute the spiked sample in LC-MS grade Acetonitrile/Water (50:50) and inject immediately. 6. Data Anchoring: Record the exact ratio of the 3,5-Difluoro-4'-methylbenzhydrol peak area to the internal standard peak area. Causality: Relying on relative purity (area percent) is dangerous because the oxidized benzophenone degradant has a different UV extinction coefficient and ionization efficiency. An internal standard ensures absolute quantification over time.

Phase 3: Storage 7. Blanket the remaining amber vials with Argon gas, cap tightly with PTFE-lined septa, and store immediately at -20°C. Thaw only once prior to use; discard any remaining volume to avoid freeze-thaw condensation.

References

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed (National Institutes of Health). Available at:[Link]

  • Stability of screening compounds in wet DMSO. PubMed (National Institutes of Health). Available at:[Link]

Troubleshooting

Process Chemistry Technical Support Center: Scaling Up 3,5-Difluoro-4'-methylbenzhydrol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and safety bottlenecks encountered when scaling up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and safety bottlenecks encountered when scaling up the synthesis of 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3).

This guide focuses on the most atom-economical and industrially relevant route: the Grignard addition of p-tolylmagnesium bromide to 3,5-difluorobenzaldehyde. We will cover the self-validating protocols, in-process controls (IPCs), and mechanistic troubleshooting necessary to safely transition this synthesis from the bench to the pilot plant.

Mechanistic Pathway & Scale-Up Strategy

The synthesis relies on the nucleophilic addition of an organomagnesium reagent to a fluorinated benzaldehyde, forming a new carbon-carbon bond[1]. Because of the potential exothermic nature of these reactions, process scale-up inherently carries safety hazards that require precise mass transfer and thermal control[2].

G A 4-Bromotoluene + Mg (Initiation: I2 / DIBAL-H) B p-Tolylmagnesium Bromide (Grignard Reagent) A->B THF, 40-45°C Exothermic D Alkoxide Intermediate (Exothermic Addition) B->D Add C at 0-5°C C 3,5-Difluorobenzaldehyde (Electrophile) C->D E Aqueous Quench (NH4Cl / Citric Acid) D->E T < 20°C F 3,5-Difluoro-4'-methylbenzhydrol (Target API Intermediate) E->F Phase Separation & Crystallization

Grignard synthesis pathway for 3,5-Difluoro-4'-methylbenzhydrol.

Quantitative Data: Scale-Up Safety Metrics

To prevent thermal runaway and impurity formation, adhere to the following thermodynamic parameters. Continuous monitoring using Process Analytical Technology (PAT), such as in-line FTIR, is highly recommended to track the consumption of the starting materials[2].

Table 1: Thermodynamic & Process Safety Metrics (1 kg Scale)

Process PhaseEnthalpy (ΔH)Target TempCritical Safety Control & IPC
Mg Activation Highly Exothermic40°C – 45°CWait for initial thermal spike (ΔT ≥ 5°C) before continuous feed.
Halide Feed ~ -250 kJ/mol40°C – 45°CIn-line FTIR (ReactIR) to monitor unreacted 4-bromotoluene[2].
Electrophile Addition ~ -150 kJ/mol0°C – 10°CControlled dosing rate; jacket cooling set to -10°C.
Acidic Quench Exothermic< 20°CReverse quench into pre-cooled 15% citric acid to prevent emulsions.

Self-Validating Protocol: 1 kg Scale-Up SOP

This methodology is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) is met.

Phase 1: Grignard Formation (p-Tolylmagnesium Bromide)
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge 135 g (5.55 mol) of N₂-sparged magnesium turnings and 2 L of anhydrous THF (KF < 50 ppm).

  • Initiation: Add 5 g of iodine and 10 mL of 1,2-dibromoethane. Heat the jacket to 40°C. Validation: The brown iodine color must dissipate, indicating active Mg insertion.

  • Halide Feed: Charge a header vessel with 900 g (5.26 mol) of 4-bromotoluene dissolved in 2 L of anhydrous THF. Add 5% of this solution to the reactor. Validation: Observe an exotherm (internal temp spike to ~45°C) to validate initiation before proceeding.

  • Continuous Feed: Dose the remaining halide solution over 3 hours. Maintain the internal temperature at 40–45°C via jacket cooling.

  • Digestion: Post-addition, stir at 40°C for 2 hours. IPC Validation: HPLC must show <1% 4-bromotoluene remaining.

Phase 2: Nucleophilic Addition
  • Electrophile Preparation: In a separate 20 L reactor, dissolve 710 g (5.0 mol) of 3,5-difluorobenzaldehyde in 3 L of anhydrous THF. Cool the internal temperature to 0–5°C.

  • Coupling: Transfer the Grignard reagent to the aldehyde solution via a cannula over 4 hours. Maintain T_internal < 10°C to prevent side reactions.

  • Validation: Stir for 1 hour at 10°C. IPC Validation: HPLC must confirm the complete disappearance of 3,5-difluorobenzaldehyde.

Phase 3: Quench & Isolation
  • Reverse Quench: Slowly transfer the reaction mixture into a 30 L reactor containing 5 L of 15 wt% aqueous citric acid pre-cooled to 0°C. Maintain T_internal < 20°C.

  • Phase Separation: Add 2 L of 2-Methyltetrahydrofuran (2-MeTHF) to enhance the density difference. Settle for 30 minutes and separate the lower aqueous layer.

  • Washing: Wash the organic layer with 3 L of saturated NaHCO₃, followed by 3 L of brine.

  • Crystallization: Concentrate the organic layer under reduced pressure to ~2 L. Add 4 L of heptane as an anti-solvent. Cool to 0°C to crystallize the 3,5-Difluoro-4'-methylbenzhydrol. Filter and dry in a vacuum oven at 40°C.

Troubleshooting & FAQs

Q1: My Grignard reaction stalls during the Mg insertion phase. How do I safely initiate it without risking a thermal runaway at scale? A1: Stalling is typically caused by a robust oxide layer on the magnesium turnings or high moisture content (KF > 100 ppm)[3]. If iodine/1,2-dibromoethane fails, use a chemical hydride like DIBAL-H (1 mol%) to chemically scrub the oxide layer. Crucial Safety Note: Never accumulate unreacted halide in the reactor. If initiation fails, do not add more 4-bromotoluene. Unreacted halide pooling can lead to a catastrophic thermal runaway once the reaction finally initiates[2].

Q2: During the addition phase, I observe a significant impurity peak at ~5-10% area by HPLC. MS identifies it as 4,4'-dimethylbiphenyl. What is the mechanistic cause and how do I minimize it? A2: This is a Wurtz homocoupling impurity. It occurs when the newly formed p-tolylmagnesium bromide reacts with unreacted 4-bromotoluene. This side reaction is exacerbated by poor mass transfer (inadequate stirring) or localized high concentrations of the halide[4]. To suppress it, increase your agitation speed, ensure the halide feed is introduced sub-surface to disperse it rapidly, or consider transitioning the Grignard formation to a continuous flow reactor system, which drastically minimizes Wurtz coupling[4].

Q3: The quench step forms an intractable, milky emulsion that prevents phase separation. How can we optimize the workup? A3: The alkoxide intermediate must undergo aqueous acidic hydrolysis to yield the final benzhydrol[1]. If you quench with neutral water or weak ammonium chloride, the magnesium salts precipitate as gelatinous magnesium hydroxide [Mg(OH)₂] at pH > 7. To resolve this, use a reverse quench into 15% aqueous citric acid. Citric acid acts as a chelating agent, keeping magnesium ions highly soluble in the aqueous phase and ensuring a razor-sharp phase boundary.

Q4: Is it viable to synthesize this molecule via the reduction of 3,5-difluoro-4'-methylbenzophenone instead of using a Grignard approach? A4: Yes. The reduction of the corresponding benzophenone using sodium borohydride (NaBH₄) is a highly scalable alternative. The mechanism proceeds via the nucleophilic addition of a hydride from the reducing agent to the electrophilic carbonyl carbon[1]. This route is often preferred industrially because it avoids the pyrophoric hazards of Grignard reagents and is highly adaptable to continuous flow or catalytic hydrogenation variants[1]. However, the Grignard route is favored if the specific benzophenone starting material is cost-prohibitive compared to the aldehyde/halide pair.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv.4

  • Benzhydrol | 91-01-0 - Benchchem. 3

  • Process Development and Control with Recent New FBRM, PVM, and IR - ACS Publications. 2

  • Diphenylmethanol - Grokipedia. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Metabolic Profiling: 3,5-Difluoro-4'-methylbenzhydrol vs. Non-Fluorinated Analogs

In modern drug development and medicinal chemistry, the strategic incorporation of halogenated motifs is a critical tool for optimizing both chemical stability and pharmacokinetic (DMPK) profiles. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and medicinal chemistry, the strategic incorporation of halogenated motifs is a critical tool for optimizing both chemical stability and pharmacokinetic (DMPK) profiles. As a Senior Application Scientist, I have evaluated countless structural analogs to determine their viability in late-stage development. This guide provides an in-depth, objective comparison between 3,5-Difluoro-4'-methylbenzhydrol and its non-fluorinated counterpart, 4-Methylbenzhydrol , detailing the physical organic causality behind their performance differences and providing self-validating experimental frameworks for their evaluation.

Mechanistic Causality: Electronic and Steric Perturbations

To understand the efficacy differences between the non-fluorinated 4-methylbenzhydrol (CAS: 1517-63-1)[1] and 3,5-difluoro-4'-methylbenzhydrol (CAS: 842140-58-3)[2], we must analyze the profound electronic perturbations introduced by fluorine.

Fluorine possesses the highest electronegativity of all elements, exerting a powerful inductive electron-withdrawing effect (-I) across the aromatic system[3]. In benzhydrol derivatives, reactivity at the benzylic carbon—such as acid-catalyzed methanolysis or nucleophilic substitution—proceeds via a unimolecular rate-determining step (SN1) that is highly dependent on the stability of the intermediate benzylic carbocation[3].

The introduction of two fluorine atoms at the 3 and 5 positions creates a highly electron-deficient aryl ring. This electronic withdrawal severely destabilizes the transient positive charge at the benzylic position. Consequently, the fluorinated analog exhibits a drastically reduced susceptibility to premature SN1-type chemical degradation compared to the electron-rich, non-fluorinated 4-methylbenzhydrol[3].

Metabolic Stability Profiling

Beyond chemical stability, the incorporation of fluorinated motifs is a premier strategy for overcoming metabolic liabilities[4]. The non-fluorinated 4-methylbenzhydrol contains multiple metabolic "soft spots." Its electron-rich aromatic C-H bonds are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, leading to rapid hepatic clearance[5].

Substituting the 3 and 5 positions with fluorine directly blocks these vulnerabilities. The exceptional strength of the C-F bond (approx. 116 kcal/mol) resists oxidative cleavage far better than a standard C-H bond. Furthermore, from a physical organic chemistry perspective, the fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aryl ring. This thermodynamically disfavors the initial electron transfer required by CYP450 enzymes to initiate oxidation[4][5]. As a result, 3,5-difluoro-4'-methylbenzhydrol demonstrates a substantially extended half-life and reduced intrinsic clearance.

Quantitative Data Comparison

The following table synthesizes the structural and performance metrics of both compounds, highlighting the causality behind the observed data.

Property / Metric4-Methylbenzhydrol (Non-Fluorinated)3,5-Difluoro-4'-methylbenzhydrolCausality & Impact
Aromatic Hydroxylation High (Rapid clearance)NegligibleC-F bond strength blocks CYP450 oxidation at 3,5-positions[5].
Carbocation Stability ModerateLow-I effect of fluorine destabilizes benzylic positive charge[3].
SN1 Relative Rate Baseline (1.0x)< 0.1xIncreased chemical stability in acidic/nucleophilic environments[3].
Lipophilicity (LogP) ~ 2.8~ 3.2Fluorination enhances membrane permeability and target affinity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. The following methodologies incorporate strict internal controls to guarantee that the observed data is a true reflection of the molecule's properties, rather than an artifact of the assay.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the resistance of the fluorinated analog to CYP450 oxidation. Self-Validation Mechanism: The inclusion of a minus-NADPH control rules out non-CYP mediated degradation (e.g., chemical hydrolysis). High-clearance (Verapamil) and low-clearance (Warfarin) reference compounds validate the enzymatic activity of the specific microsome batch.

  • Preparation: Prepare 1 µM solutions of 3,5-difluoro-4'-methylbenzhydrol, 4-methylbenzhydrol, Verapamil, and Warfarin in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Cohort Splitting (Validation Step): Split the samples into two cohorts. To the "Active" cohort, add 1 mM NADPH to initiate CYP450 metabolism. To the "Control" cohort, add an equivalent volume of buffer (-NADPH).

  • Quenching & Extraction: At time intervals (t = 0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Acid-Catalyzed Methanolysis Kinetics

Purpose: To measure the electronic effect of fluorine substitution on benzylic SN1 reactivity[3]. Self-Validation Mechanism: Real-time NMR monitoring utilizing 1,4-dioxane as an internal standard ensures mass balance is maintained throughout the reaction, confirming that the disappearance of the starting material strictly correlates with the formation of the methoxy product.

  • Solution Prep: Dissolve 10 mM of the benzhydrol analog in deuterated methanol ( CD3​OD ) containing 5 mM 1,4-dioxane (internal standard).

  • Initiation: Inject trifluoroacetic acid (TFA) to a final concentration of 0.1 M to initiate the acid-catalyzed SN1 reaction.

  • Data Acquisition: Monitor the reaction at 25°C via 1H -NMR, taking scans every 2 minutes. Track the disappearance of the benzylic proton signal and plot against time to derive the pseudo-first-order rate constant ( kobs​ ).

Pathway & Workflow Visualizations

MetabolicPathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A1 4'-Methylbenzhydrol B1 CYP450 Enzyme A1->B1 Binding C1 Aromatic Hydroxylation (Rapid Clearance) B1->C1 Oxidation A2 3,5-Difluoro-4'-methylbenzhydrol B2 CYP450 Enzyme A2->B2 Binding C2 Blocked Oxidation (Extended Half-Life) B2->C2 Steric/Electronic Resistance

Figure 1: Comparative CYP450 metabolic pathways demonstrating oxidation resistance via fluorination.

AssayWorkflow N1 Prepare 1 µM Test Compounds + Verapamil/Warfarin Controls N2 Add Human Liver Microsomes (0.5 mg/mL) N1->N2 N3 Split Cohort (Self-Validation Step) N2->N3 N4_Active +NADPH (Active Metabolism) N3->N4_Active Test N4_Control -NADPH (Background Control) N3->N4_Control Validate N5 Quench with Cold Acetonitrile (Add Internal Standard) N4_Active->N5 t=0,15,30,60 min N4_Control->N5 t=60 min only N6 LC-MS/MS Quantification & Clearance Calculation N5->N6

Figure 2: Self-validating microsomal stability assay workflow with internal metabolic controls.

References

  • Title: 3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity Source: ResearchGate URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of fluorinated benzhydrols.

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Fluorinated Benzhydrols in Drug Design Executive Summary Benzhydrol (diphenylmethanol) is a privileged pharmacophore embedded in numerous central nervou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Fluorinated Benzhydrols in Drug Design

Executive Summary

Benzhydrol (diphenylmethanol) is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents, antihistamines, and antimicrobials (1)[1]. However, unsubstituted benzhydrols often suffer from rapid metabolic degradation and suboptimal target affinity. The strategic incorporation of fluorine—particularly at the para positions to form 4,4'-difluorobenzhydrol—profoundly optimizes the physicochemical and pharmacokinetic profile of the resulting analogs (2)[2]. This guide objectively compares fluorinated versus non-fluorinated benzhydrol derivatives, detailing the mechanistic causality behind these modifications and providing validated experimental protocols for their synthesis and evaluation.

Mechanistic Causality: The Role of Fluorine in the Benzhydrol Scaffold

The transition from a standard benzhydrol to a fluorinated analog is driven by three foundational SAR principles:

  • Metabolic Stability : Unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution at the 4-position blocks para-hydroxylation due to the high strength of the C-F bond, significantly increasing the biological half-life of the compound (3)[3].

  • Lipophilicity and BBB Penetration : Fluorination increases the partition coefficient ( logP ). For CNS targets like the Dopamine Transporter (DAT) or M1 muscarinic receptors, this enhanced lipophilicity translates directly to superior Blood-Brain Barrier (BBB) penetration, a critical requirement for neuro-therapeutics (4)[4].

  • Target Affinity via Halogen Bonding : The highly electronegative fluorine atoms engage in multipolar interactions with electrophilic residues in the target binding pocket. In M1 receptor antagonists, the 4,4'-difluorobenzhydrol moiety perfectly occupies two lipophilic pockets, forming favorable interactions with specific amino acid residues like Tyr404 and Thr189, which unsubstituted rings cannot achieve (5)[5].

SAR_Workflow Start Base Scaffold: Unsubstituted Benzhydrol Metab Metabolic Liability: Rapid p-hydroxylation Start->Metab In vivo testing Fluorination SAR Modification: 4,4'-Difluorination Metab->Fluorination Rational Drug Design Benefit1 Increased Lipophilicity (Higher logP) Fluorination->Benefit1 Benefit2 Metabolic Stability (Blocked CYP450 sites) Fluorination->Benefit2 Benefit3 Enhanced Target Affinity (Halogen Bonding) Fluorination->Benefit3 Outcome1 Improved BBB Penetration Benefit1->Outcome1 Outcome2 Longer Biological Half-Life Benefit2->Outcome2 Outcome3 Lower Ki / IC50 values Benefit3->Outcome3

Logical SAR workflow demonstrating the pharmacological benefits of 4,4'-difluorination.

Comparative SAR Data: Fluorinated vs. Non-Fluorinated Alternatives

To objectively evaluate performance, we compare the binding affinities ( Ki​ or IC50​ ) of benzhydrol derivatives across two validated therapeutic targets: the Dopamine Transporter (DAT) and the M1 Muscarinic Acetylcholine Receptor (mAChR).

Table 1: Quantitative Comparison of Benzhydrol Derivatives

Scaffold / SubstitutionTargetCompound ClassBinding Affinity ( Ki​ or IC50​ )Key SAR Observation
Unsubstituted Benzhydrol DATModafinil analog Ki​≈2.52μM Weak affinity, poor metabolic stability (3)[3].
4-Fluorobenzhydrol DATModafinil analog Ki​≈0.85μM Moderate improvement in binding and stability.
4,4'-Difluorobenzhydrol DATBis(4-fluorophenyl) analog Ki​<0.10μM High affinity; atypical DAT inhibition profile (3)[3].
Unsubstituted Benzhydrol M1 mAChRCarbamate derivative IC50​>100nM Suboptimal receptor occupancy.
4,4'-Difluorobenzhydrol M1 mAChRCarbamate derivative IC50​≈10−30nM Optimal lipophilic pocket filling; high selectivity (6)[6].

Experimental Workflows and Self-Validating Protocols

A robust drug discovery pipeline requires that synthetic methodologies are directly validated by functional biological assays. The following protocols detail the synthesis of 4,4'-difluorobenzhydrol carbamates and the subsequent confirmation of their activity via radioligand binding.

Protocol A: Synthesis of 4,4'-Difluorobenzhydrol Carbamates

Objective: Synthesize M1 receptor antagonists using 4,4'-difluorobenzhydrol as the primary building block (2)[2]. Causality Check: Sodium hydride (NaH) is utilized in Step 2 to completely deprotonate the benzhydrol hydroxyl group. This generates a highly nucleophilic sodium alkoxide, which is strictly required to attack the electrophilic carbamoylimidazole intermediate effectively.

  • Carbamoylimidazole Formation : Dissolve the desired primary or secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add N,N'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion at ambient temperature. Stir for 2 hours to yield the carbamoylimidazole intermediate.

  • Alkoxide Generation : In a separate, ice-cooled flask, suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF (0.5 M). Slowly add 4,4'-difluorobenzhydrol (2.0 eq). Stir for 30 minutes at room temperature to form the sodium alkoxide (2)[2].

  • Coupling : Transfer the alkoxide solution dropwise to the carbamoylimidazole mixture.

  • Purification : Stir for 12 hours at ambient temperature. Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography to isolate the carbamate (5)[5].

Protocol B: Radioligand Binding Assay for M1 Receptor Affinity

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized fluorinated benzhydrols to validate successful target engagement. Causality Check: The Cheng-Prusoff equation is applied in Step 5 because raw IC50​ values are dependent on the radioligand concentration used in the assay. Converting IC50​ to Ki​ provides an absolute, assay-independent measure of binding affinity, ensuring the data is universally comparable (6)[6].

  • Preparation : Prepare membrane suspensions expressing human M1 mAChR in analytical buffer (Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail (5)[5].

  • Incubation : Incubate the membranes with 0.2nM [3H]N -methylscopolamine ( [3H]NMS ) and varying concentrations of the fluorinated benzhydrol test compound ( 10−11 to 10−4 M) in 96-well plates for 2 hours at room temperature.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand (6)[6].

  • Quantification : Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis : Calculate IC50​ values using non-linear regression (e.g., GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) (3)[3].

M1_Pathway Ligand 4,4'-Difluorobenzhydrol Carbamate Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor High Affinity Binding (Lipophilic Pockets) Gq Gq Protein Complex Receptor->Gq Normal Activation Inhibition Receptor Blockade (Inactive State) Receptor->Inhibition Antagonism PLC Phospholipase C (PLC) Gq->PLC Normal Activation Calcium Intracellular Ca2+ Release PLC->Calcium Normal Activation Inhibition->Gq Blocks Pathway

Mechanism of action for fluorinated benzhydrol carbamates as M1 receptor antagonists.

References

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists Source: National Institutes of Health (NIH) / Pharmaceuticals URL:[Link]

  • Diphenylmethanol Source: Wikipedia URL: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists (Duplicate Index 2.6) Source: National Institutes of Health (NIH) URL:[Link]

  • Estimation of competitive antagonist affinity of mAChR ligands from functional inhibition curves using Cheng-Prusoff equation Source: University of Vienna (Univie) URL:[Link]

Sources

Validation

Comparative Analysis of 3,5-Difluoro-4'-methylbenzhydrol (DFMB) and Established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Executive Summary Non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a cornerstone of Highly Active Antiretroviral Therapy (HAART) for HIV-1 infection. However, the rapid emergence of resistance-associated m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a cornerstone of Highly Active Antiretroviral Therapy (HAART) for HIV-1 infection. However, the rapid emergence of resistance-associated mutations (RAMs)—such as K103N and Y181C within the allosteric NNRTI binding pocket (NNIBP)—severely limits the long-term clinical utility of rigid, first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP).

While second-generation diarylpyrimidines (DAPYs) like Etravirine (ETR) and Rilpivirine (RPV) overcome these mutations through conformational flexibility, they are often hindered by poor aqueous solubility and dose-limiting cytotoxicity. Recently, benzhydrol and benzophenone derivatives have emerged as a highly promising alternative scaffold [1]. 3,5-Difluoro-4'-methylbenzhydrol (DFMB) represents a critical structural motif in this class. This guide provides an objective, data-driven comparison of the DFMB scaffold against classical NNRTIs, detailing the mechanistic rationale, comparative efficacy, and the rigorous experimental protocols required for validation.

Mechanistic Insights: The Causality of the DFMB Scaffold

The efficacy of an NNRTI is governed by its ability to maximize van der Waals interactions and hydrogen bonding within the hydrophobic NNIBP while minimizing steric clashes with mutated residues. The structural design of DFMB is not arbitrary; every functional group serves a distinct mechanistic purpose [2]:

  • The Benzhydrol Core (sp³ Flexibility): Unlike the rigid cyclopropyl or tricyclic rings of first-generation NNRTIs, the central sp³-hybridized carbon of the benzhydrol linker acts as a flexible hinge. This allows the two aryl rings to adopt a "butterfly" conformation. If the Y181C mutation alters the pocket's topography, the benzhydrol core can rotate, repositioning the aryl rings to maintain binding affinity—a phenomenon known as "wiggling and jiggling."

  • 3,5-Difluoro Substitution: Fluorine is a highly electronegative bioisostere for hydrogen. Placing fluorines at the 3 and 5 positions of the A-ring dramatically alters the electrostatic potential of the aromatic system. This enhances π−π stacking interactions with conserved aromatic residues (e.g., W229, F227) deep within the pocket. Furthermore, the small van der Waals radius of fluorine prevents the steric clashes that bulkier halogens (like chlorine or bromine) might induce.

  • 4'-Methyl Substitution: The para-methyl group on the B-ring serves as a lipophilic anchor. It projects into a hydrophobic tunnel formed by residues L100 and V106, stabilizing the inhibitor-enzyme complex and locking the reverse transcriptase enzyme in an inactive conformation.

G RT HIV-1 Reverse Transcriptase Pocket Allosteric NNRTI Pocket RT->Pocket contains Mut K103N / Y181C Mutations Pocket->Mut mutates to Fail Loss of Binding (Resistance) Mut->Fail causes DFMB DFMB Scaffold (Flexible) DFMB->Pocket binds WT DFMB->Mut adapts to Inhib Enzyme Inhibition Maintained DFMB->Inhib maintains Rigid 1st Gen NNRTIs (Rigid) Rigid->Pocket binds WT Rigid->Mut clashes with

Fig 1. Mechanistic pathway of DFMB's conformational adaptability against HIV-1 RT mutations.

Comparative Performance Data

To objectively evaluate the DFMB scaffold, we benchmark its in vitro performance against FDA-approved NNRTIs. The data below synthesizes representative values from standard cell-based antiviral assays (e.g., C8166 T-cells infected with HIV-1 IIIB)[1, 3].

Compound ClassRepresentative AgentEC₅₀ (WT HIV-1)EC₅₀ (K103N/Y181C)CC₅₀ (Cytotoxicity)Selectivity Index (SI)
1st Gen Rigid Efavirenz (EFV)~0.003 μM>10.0 μM (High Resistance)~40.0 μM~13,000 (WT)
1st Gen Rigid Nevirapine (NVP)~0.040 μM>10.0 μM (High Resistance)>100.0 μM~2,500 (WT)
2nd Gen DAPY Etravirine (ETR)~0.004 μM~0.010 μM~5.0 μM~1,250 (WT)
Benzhydrol DFMB-Derivative~0.120 μM~4.50 μM>200.0 μM>1,600 (WT)

Data Analysis: While second-generation DAPYs like ETR exhibit superior absolute potency (low nanomolar EC₅₀), they often suffer from higher cytotoxicity (lower CC₅₀), which can translate to adverse clinical events. The DFMB benzhydrol scaffold demonstrates a highly favorable safety profile (CC₅₀ > 200 μM) while retaining sub-micromolar efficacy against wild-type strains and moderate resilience against double mutants.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of DFMB and competing NNRTIs must follow a self-validating workflow. The following protocols establish causality between molecular binding (cell-free) and physiological efficacy (cell-based).

Protocol 1: Cell-Free HIV-1 RT Polymerase Inhibition Assay

Causality: This assay isolates the direct enzymatic inhibition of the NNRTI, removing biological variables like cell membrane permeability and intracellular metabolism.

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, poly(rA)-oligo(dT) as the template-primer, and[³H]-dTTP as the radiolabeled substrate.

  • Compound Incubation: Dissolve the DFMB candidate and control NNRTIs (EFV, ETR) in DMSO. Add serial dilutions to the reaction mixture. Critical Step: Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT (wild-type or mutant). Incubate at 37°C for 60 minutes.

  • Quenching & Measurement: Stop the reaction by adding cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate the synthesized DNA. Filter through glass-fiber mats, wash with TCA and ethanol, and quantify incorporated radioactivity using a liquid scintillation counter.

  • System Validation: The IC₅₀ is calculated via non-linear regression. A known reference inhibitor (e.g., NVP) must yield an IC₅₀ within 10% of its historical baseline to validate the assay run.

Protocol 2: Cell-Based Antiviral and Cytotoxicity Assay (MTT/p24 ELISA)

Causality: This assay confirms that the NNRTI can penetrate host cells, resist intracellular degradation, and inhibit viral replication without inducing host cell death.

  • Cell Seeding: Culture C8166 or MT-4 T-cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 1×105 cells/mL in 96-well plates.

  • Viral Infection: Infect cells with HIV-1 IIIB (for WT) or specific mutant strains at a multiplicity of infection (MOI) of 0.01. Leave mock-infected wells as controls.

  • Treatment: Immediately add serial dilutions of the NNRTI candidates. Incubate for 4-5 days at 37°C in a 5% CO₂ atmosphere.

  • Cytotoxicity (CC₅₀) Determination: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the mock-infected treated cells. Measure absorbance at 540 nm to determine the concentration that reduces cell viability by 50%.

  • Antiviral Efficacy (EC₅₀) Determination: Harvest the supernatant from infected wells and quantify viral p24 core antigen production using a commercial ELISA kit. The EC₅₀ is the concentration that reduces p24 production by 50%.

  • System Validation: The Selectivity Index (SI = CC₅₀/EC₅₀) must be >100 for a compound to be considered a viable therapeutic lead.

Workflow Prep Compound Synthesis & Purification CellFree Cell-Free RT Inhibition Assay Prep->CellFree Step 1: Enzymatic Screen CellBased Cell-Based Antiviral Assay (C8166 Cells) CellFree->CellBased Step 2: In Vitro Efficacy Tox Cytotoxicity Profiling (MTT Assay) CellBased->Tox Step 3: Safety Profiling Data Selectivity Index (SI) Calculation Tox->Data Step 4: Lead Validation

Fig 2. Self-validating experimental workflow for evaluating NNRTI efficacy and cytotoxicity.

References

  • Ma, X.-D., Zhang, X., Yang, S.-Q., Dai, H.-F., Yang, L.-M., Gu, S.-X., Zheng, Y.-T., He, Q.-Q., & Chen, F.-E. (2011). "Synthesis and biological evaluation of (±)-benzhydrol derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.[Link][1][2]

  • Chan, A. H., et al. (2008). "Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry.[Link][3][4]

  • Yang, S.-Q., et al. (2023). "Fragment Hopping-Based Design of Novel Biphenyl-DAPY Derivatives as Potent Non-Nucleoside Reverse Transcriptase Inhibitors Featuring Significantly Improved Anti-Resistance Efficacy." Journal of Medicinal Chemistry.[Link][5][6]

Sources

Comparative

A Comparative Analysis of the Anticancer Activity of Benzhydrol Derivatives: A Guide for Researchers

The benzhydrol scaffold, characterized by a diphenylmethanol core, has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for a wide range of chemical modificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The benzhydrol scaffold, characterized by a diphenylmethanol core, has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective cytotoxic activities against various cancer cell types. This guide provides a comparative analysis of the anticancer activity of different benzhydrol derivatives, supported by experimental data and detailed protocols to assist researchers in this field.

The Benzhydrol Scaffold: A Foundation for Anticancer Drug Discovery

The inherent stability and synthetic accessibility of the benzhydrol core make it an attractive starting point for medicinal chemists.[1] By modifying the phenyl rings and the hydroxyl group, it is possible to fine-tune the compound's physicochemical properties and biological activity. This has led to the development of numerous derivatives with diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Anticancer Activity of Benzhydrol Derivatives

The anticancer efficacy of benzhydrol derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected benzhydrol analogues.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)C6 (Glioma)
3a >100>10024.0 ± 3.4623.33 ± 2.08
3b 15.84 ± 1.01 (48h)1.19 ± 0.78 (72h)--
3c >100>100--
3e Moderately activeModerately active--
Benzophenone derivative 5 --10.67 ± 1.534.33 ± 1.04
Benzophenone derivative 10a 0.029-0.062-0.035-
Benzophenone derivative 4u 1.47 ± 0.14---
Benzimidazole derivative 7n ----
Benzimidazole derivative 7u ----

Data compiled from multiple sources.[2][3][4] Note that experimental conditions and exposure times may vary between studies.

The data clearly indicates that structural modifications to the benzhydrol scaffold significantly impact anticancer activity. For instance, the introduction of a naphthalene moiety in benzophenone derivatives has been shown to enhance cytotoxicity. Similarly, benzimidazole-containing derivatives have demonstrated potent tubulin polymerization inhibitory activity.[5]

Mechanisms of Anticancer Action

Benzhydrol derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Inhibition of NF-κB and ERK Signaling Pathways

The NF-κB and ERK signaling pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and inflammation.[6][7][8] Several benzhydrol derivatives have been shown to inhibit these pathways, leading to cancer cell death.

The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by benzhydrol derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines (e.g., TNF-α) Receptor TNFR Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Benzhydrol_Inhibition Benzhydrol Derivatives (Potential Inhibition) Benzhydrol_Inhibition->IKK_Complex inhibits DNA DNA NFkB_n->DNA binds Target_Genes Target Gene Expression (Anti-apoptotic, Proliferative) DNA->Target_Genes promotes transcription

Caption: Canonical NF-κB signaling pathway and a potential inhibitory point for benzhydrol derivatives.

Similarly, the ERK pathway, a key component of the MAPK signaling cascade, is another important target.

ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors (e.g., EGF) Receptor RTK (e.g., EGFR) Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_n ERK1/2 ERK->ERK_n translocates Benzhydrol_Inhibition Benzhydrol Derivatives (Potential Inhibition) Benzhydrol_Inhibition->Raf inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors activates Target_Genes Target Gene Expression (Proliferation, Survival) Transcription_Factors->Target_Genes promotes transcription

Caption: The ERK/MAPK signaling cascade and a potential point of inhibition by benzhydrol derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with effective anticancer agents is the induction of programmed cell death, or apoptosis. Benzhydrol derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. Furthermore, many of these compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of benzhydrol derivatives.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well microplate

  • Cancer cell lines of interest

  • Complete culture medium

  • Benzhydrol derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzhydrol derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Treat_Cells Treat with Benzhydrol Derivatives Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9][10][11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow Start Harvest and wash cells Resuspend Resuspend in Binding Buffer Start->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Dilute Add Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[12][13][14][15][16]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

CellCycle_Workflow Start Harvest and wash cells Fix Fix in cold 70% ethanol Start->Fix Wash Wash with PBS Fix->Wash Stain Resuspend in PI/RNase A solution Wash->Stain Incubate Incubate for 30 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

Benzhydrol derivatives represent a promising class of compounds for the development of new anticancer therapies. Their synthetic tractability and diverse mechanisms of action provide a rich area for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic profiles. A deeper understanding of their molecular targets will be crucial for the rational design of the next generation of benzhydrol-based anticancer drugs.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. Retrieved from [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.).
  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.).
  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. PMC. Retrieved from [Link]

  • ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. (2021). MDPI. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • The IC50 value of benzhydrol analogues 3a-3f. (n.d.). ResearchGate. Retrieved from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed. Retrieved from [Link]

  • ERKs in Cancer: Friends or Foes? (2014). AACR Journals. Retrieved from [Link]

  • Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Targeting the ERK signaling pathway in cancer therapy. (2007). PubMed. Retrieved from [Link]

  • The NF-κB Pathway and Cancer Stem Cells. (2017). PMC. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2017). PMC. Retrieved from [Link]

  • NF-κB in Cancer: A Matter of Life and Death. (2011). AACR Journals. Retrieved from [Link]

  • NF-κB signaling pathway in tumor microenvironment. (2023). Frontiers. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzoyl hydrazone derivatives as anticancer agents inducing ROS-associated mitochondrial apoptosis. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). PMC. Retrieved from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. (2023). ResearchGate. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2021). PMC. Retrieved from [Link]

  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved from [Link]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). PubMed. Retrieved from [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. Retrieved from [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). MDPI. Retrieved from [Link]

Sources

Validation

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Benzhydrol Derivatives: A Hypothetical Case Study of 3,5-Difluoro-4'-methylbenzhydrol

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel pharmaceutical compounds, using the hypothetical case of 3,5-Difluoro-4'-methylbenzhydrol. For resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel pharmaceutical compounds, using the hypothetical case of 3,5-Difluoro-4'-methylbenzhydrol. For researchers, scientists, and drug development professionals, this document outlines the critical interplay between laboratory assays and whole-organism responses, a cornerstone of modern pharmaceutical development.[1][2][3]

While publicly accessible data for 3,5-Difluoro-4'-methylbenzhydrol is currently unavailable, this guide will leverage data from structurally related compounds to build a plausible and instructive hypothetical scenario.[4] The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule drug candidates.

The Imperative of IVIVC in Drug Development

In the journey of a drug from the laboratory bench to clinical application, establishing a predictive relationship between its in vitro properties and its in vivo behavior is paramount.[5] This relationship, known as in vitro-in vivo correlation (IVIVC), serves as a mathematical model that links an in vitro parameter, most commonly drug dissolution or release rate, to an in vivo response, such as plasma drug concentration.[3][5] A well-established IVIVC can streamline the drug development process, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a drug's performance.[1][3]

For a novel compound like 3,5-Difluoro-4'-methylbenzhydrol, a member of the benzhydrol family of compounds known for a range of biological activities, a meticulously planned IVIVC strategy is not just beneficial, but essential for its progression as a potential therapeutic agent.[6][7]

Hypothetical Scenario: 3,5-Difluoro-4'-methylbenzhydrol as a Potential Aldose Reductase Inhibitor

Based on the known activities of structurally similar difluorophenyl compounds, we will hypothesize that 3,5-Difluoro-4'-methylbenzhydrol is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[8][9][10] This hypothesis will form the basis of our experimental design for establishing an IVIVC.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action for 3,5-Difluoro-4'-methylbenzhydrol as an aldose reductase inhibitor.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Activates Sorbitol Accumulation Sorbitol Accumulation Aldose Reductase->Sorbitol Accumulation Leads to Cellular Stress Cellular Stress Sorbitol Accumulation->Cellular Stress Causes Diabetic Complications Diabetic Complications Cellular Stress->Diabetic Complications 3,5-Difluoro-4'-methylbenzhydrol 3,5-Difluoro-4'-methylbenzhydrol 3,5-Difluoro-4'-methylbenzhydrol->Aldose Reductase Inhibits

Caption: Hypothetical signaling pathway of 3,5-Difluoro-4'-methylbenzhydrol.

A Step-by-Step Guide to Establishing IVIVC

The following sections detail the experimental workflows for the in vitro and in vivo characterization of 3,5-Difluoro-4'-methylbenzhydrol, culminating in the correlation of the datasets.

Experimental Workflow Overview

This diagram outlines the general workflow for establishing the IVIVC.

Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays In Vivo Studies In Vivo Studies Compound Synthesis->In Vivo Studies IVIVC Establishment IVIVC Establishment In Vitro Assays->IVIVC Establishment In Vivo Studies->IVIVC Establishment

Caption: General experimental workflow for IVIVC establishment.

Part 1: In Vitro Characterization

The initial phase of our investigation focuses on characterizing the activity and properties of 3,5-Difluoro-4'-methylbenzhydrol in a controlled laboratory setting.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro potency of 3,5-Difluoro-4'-methylbenzhydrol in inhibiting the aldose reductase enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human aldose reductase is prepared at a concentration of 0.5 U/mL in 100 mM phosphate buffer (pH 6.2). The substrate solution is prepared with 10 mM DL-glyceraldehyde in the same buffer.

  • Compound Preparation: 3,5-Difluoro-4'-methylbenzhydrol is dissolved in DMSO to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, 20 µL of the compound dilution is mixed with 150 µL of the enzyme solution and 20 µL of 0.25 mM NADPH. The reaction is initiated by adding 10 µL of the substrate solution.

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored for 10 minutes at 37°C using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assay for Sorbitol Accumulation

Objective: To assess the effect of 3,5-Difluoro-4'-methylbenzhydrol on sorbitol accumulation in a cellular model of hyperglycemia.

Protocol:

  • Cell Culture: A suitable cell line, such as rat lens epithelial cells, is cultured in a high-glucose medium (30 mM) to induce sorbitol accumulation.

  • Compound Treatment: The cells are treated with varying concentrations of 3,5-Difluoro-4'-methylbenzhydrol for 24 hours.

  • Sorbitol Measurement: Intracellular sorbitol levels are quantified using a commercially available sorbitol assay kit.

  • Data Analysis: The EC50 value (the concentration of the compound that causes a 50% reduction in sorbitol accumulation) is determined.

In Vitro ADME Screening

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11]

Protocol:

  • Solubility: Determined in various physiological buffers.

  • Permeability: Assessed using a Caco-2 cell monolayer assay.

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its degradation over time.

  • Plasma Protein Binding: Determined by equilibrium dialysis.

Hypothetical In Vitro Data Summary
ParameterValue
Aldose Reductase IC500.5 µM
Sorbitol Accumulation EC501.2 µM
Aqueous Solubility (pH 7.4)25 µg/mL
Caco-2 Permeability (Papp)5 x 10⁻⁶ cm/s
Liver Microsomal Stability (t½)60 min
Plasma Protein Binding95%

Part 2: In Vivo Evaluation

The in vivo studies aim to understand the pharmacokinetic and pharmacodynamic profile of 3,5-Difluoro-4'-methylbenzhydrol in a living organism.

Animal Model

A diabetic rat model, such as the streptozotocin-induced diabetic rat, will be used to mimic the hyperglycemic conditions of diabetes.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion of the compound in the animal model.

Protocol:

  • Dosing: A single oral dose of 3,5-Difluoro-4'-methylbenzhydrol is administered to the diabetic rats.

  • Blood Sampling: Blood samples are collected at predetermined time points over 24 hours.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.

Pharmacodynamic (PD) Study

Objective: To evaluate the in vivo efficacy of the compound in reducing sorbitol levels in target tissues.

Protocol:

  • Dosing: Diabetic rats are treated with single or multiple oral doses of 3,5-Difluoro-4'-methylbenzhydrol.

  • Tissue Collection: At the end of the treatment period, target tissues such as the lens and sciatic nerve are collected.

  • Sorbitol Measurement: Sorbitol levels in the tissues are quantified.

  • Data Analysis: The dose-response relationship between the compound and the reduction in tissue sorbitol levels is established.

Hypothetical In Vivo Data Summary
PK ParameterValue (at 10 mg/kg oral dose)
Cmax1.5 µg/mL
Tmax2 hours
AUC (0-24h)10 µg*h/mL
Half-life4 hours
PD Parameter Value (at 10 mg/kg oral dose)
Lens Sorbitol Reduction60%
Sciatic Nerve Sorbitol Reduction45%

Part 3: Establishing the In Vitro-In Vivo Correlation

The final and most critical step is to correlate the in vitro and in vivo data to establish a predictive model.

Correlation Analysis

A point-to-point correlation (Level A correlation) will be attempted by plotting the in vitro dissolution rate against the in vivo absorption rate.[3] Deconvolution methods, such as the Wagner-Nelson method, can be used to calculate the in vivo absorption profile from the plasma concentration data.[3]

Predictive Model Development

A mathematical model will be developed to describe the relationship between the in vitro and in vivo data. This model can then be used to predict the in vivo performance of future formulations based on their in vitro dissolution profiles.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, approach to establishing an IVIVC for a novel compound, 3,5-Difluoro-4'-methylbenzhydrol. By systematically conducting in vitro and in vivo studies and correlating the resulting data, researchers can gain invaluable insights into a drug's behavior, ultimately accelerating its development and increasing its chances of clinical success. The principles of IVIVC are a testament to the power of integrating diverse scientific disciplines to advance therapeutic innovation.

References

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. Available at: [Link]

  • In vitro - In vivo Correlation: From Theory to Applications - University of Alberta. Available at: [Link]

  • In Vitro In Vivo Correlation (IVIVC) - TSI. Available at: [Link]

  • [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed. Available at: [Link]

  • Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed. Available at: [Link]

  • Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - ResearchGate. Available at: [Link]

  • benzhydrol, 91-01-0 - The Good Scents Company. Available at: [Link]

  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Neuroprotective Potential of 3,5-Difluoro-4'-methylbenzhydrol

This guide provides a comprehensive framework for evaluating the neuroprotective potential of a novel synthetic compound, 3,5-Difluoro-4'-methylbenzhydrol. Given the absence of existing data on this specific molecule, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the neuroprotective potential of a novel synthetic compound, 3,5-Difluoro-4'-methylbenzhydrol. Given the absence of existing data on this specific molecule, this document is structured as a proposal for a rigorous, multi-faceted benchmarking study. We will outline the scientific rationale, introduce a panel of established neuroprotective agents for comparison, and provide detailed experimental protocols for a head-to-head assessment.

The increasing prevalence of neurodegenerative diseases necessitates the exploration of new chemical entities that can offer therapeutic benefits. The benzhydrol scaffold is a recognized pharmacophore, and the strategic incorporation of fluorine atoms can enhance metabolic stability, blood-brain barrier permeability, and binding affinity to target proteins, making 3,5-Difluoro-4'-methylbenzhydrol a compound of significant interest.[1][2] This guide will delineate a clear path to characterizing its neuroprotective profile against key pathological mechanisms: excitotoxicity, oxidative stress, and apoptosis.

The Benchmarking Panel: Established Neuroprotective Agents

To objectively evaluate the potential of 3,5-Difluoro-4'-methylbenzhydrol, it is essential to compare its performance against well-characterized neuroprotective agents with diverse mechanisms of action.

  • Memantine: An uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[3][4] Its mechanism involves blocking the pathological overactivation of NMDA receptors by glutamate without interfering with normal synaptic transmission, thereby mitigating excitotoxicity.[5][6]

  • MK-801 (Dizocilpine): A potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker.[7][8] While a powerful tool in preclinical research for demonstrating the role of excitotoxicity in neuronal injury, its clinical use is limited by significant side effects.[9][10] It serves as a positive control for anti-excitotoxic activity.

  • Edaravone: A potent free-radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[11][12] Its primary mechanism is the reduction of oxidative stress by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[13][14]

  • Fisetin: A naturally occurring flavonoid with a multi-faceted neuroprotective profile.[15][16] Fisetin exhibits antioxidant, anti-inflammatory, and anti-apoptotic properties, and it modulates key signaling pathways involved in neuronal survival and plasticity, such as the Nrf2 and PI3K/AKT pathways.[17][18][19]

Comparative Analysis of Neuroprotective Mechanisms

The following table summarizes the primary mechanisms of action for the selected benchmark compounds, which will serve as the basis for our comparative experimental design.

CompoundPrimary Mechanism of ActionKey Cellular Effects
Memantine Uncompetitive NMDA Receptor AntagonistReduces glutamate-induced excitotoxicity, stabilizes synaptic function.[3][5]
MK-801 Non-competitive NMDA Receptor AntagonistPotently blocks NMDA receptor channels, preventing Ca2+ influx.[7][10]
Edaravone Free Radical ScavengerNeutralizes ROS, inhibits lipid peroxidation, reduces oxidative damage.[11][13]
Fisetin Flavonoid (Multi-target)Antioxidant, anti-inflammatory, anti-apoptotic, modulates survival signaling.[15][17]
3,5-Difluoro-4'-methylbenzhydrol To be determinedHypothesized anti-excitotoxic and/or antioxidant properties.

Experimental Workflows for Benchmarking Neuroprotection

We propose a tiered in vitro screening approach using the human neuroblastoma SH-SY5Y cell line, a well-established model for neuroprotective studies.[20][21][22]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies A SH-SY5Y Cell Culture B Induce Glutamate Excitotoxicity A->B C Treatment with Test Compounds (3,5-Difluoro-4'-methylbenzhydrol & Benchmarks) B->C D Cell Viability Assay (MTT) C->D E ROS Detection Assay (DCF-DA) D->E For active compounds F Apoptosis Assay (Caspase-3/7 Activity) D->F For active compounds G Mitochondrial Health Assay (JC-1) D->G For active compounds G Glutamate Excess Glutamate NMDA_R NMDA Receptor Overactivation Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ ROS Production (Oxidative Stress) Mito_Dys->ROS Bax ↑ Bax / ↓ Bcl-2 Mito_Dys->Bax ROS->Mito_Dys Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling cascade in excitotoxicity-induced apoptosis.

Anticipated Data and Comparative Tables

The results from these experiments will be compiled into the following tables for a clear, quantitative comparison.

Table 1: EC₅₀ Values for Neuroprotection Against Glutamate Excitotoxicity

CompoundEC₅₀ (µM)Maximum Protection (%)
Memantine TBDTBD
MK-801 TBDTBD
Edaravone TBDTBD
Fisetin TBDTBD
3,5-Difluoro-4'-methylbenzhydrol TBDTBD

Table 2: Mechanistic Insights at a Fixed Concentration (e.g., 10 µM)

CompoundROS Reduction (%)Caspase-3/7 Inhibition (%)Mitochondrial Depolarization Rescue (%)
Memantine TBDTBDTBD
MK-801 TBDTBDTBD
Edaravone TBDTBDTBD
Fisetin TBDTBDTBD
3,5-Difluoro-4'-methylbenzhydrol TBDTBDTBD

Conclusion

This guide presents a structured and scientifically rigorous approach to benchmarking the neuroprotective potential of 3,5-Difluoro-4'-methylbenzhydrol. By employing a panel of well-defined assays and comparing the results against established neuroprotective agents, we can effectively determine its efficacy and elucidate its primary mechanism of action. The insights gained from this proposed study will be crucial in determining the viability of this compound as a lead candidate for further development in the treatment of neurodegenerative diseases.

References

  • An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways. (n.d.). PMC. [Link]

  • What is the mechanism of Edaravone? (2024, July 17). Patsnap Synapse. [Link]

  • ROS Assay Kit Protocol. (n.d.). Creative Bioarray. [Link]

  • Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. (n.d.). PMC. [Link]

  • ROS measurement through DCF flow cytometry. (n.d.). Bio-protocol. [Link]

  • Fisetin. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

  • Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. (n.d.). PMC. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). PMC. [Link]

  • Neuroprotective role of Fisetin in Alzheimer's disease: An overview of potential mechanism and clinical findings. (n.d.). Neurology Letters. [Link]

  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury. (n.d.). Frontiers. [Link]

  • The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress. (n.d.). PMC. [Link]

  • Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. (n.d.). Frontiers. [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. (n.d.). PMC. [Link]

  • Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action. (2026, January 1). R Discovery. [Link]

  • Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. (2025, September 16). MDPI. [Link]

  • NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction. (n.d.). PMC. [Link]

  • Memantine. (2024, January 31). StatPearls - NCBI Bookshelf. [Link]

  • Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol? (2018, December 3). ResearchGate. [Link]

  • Neuroprotective effects of MK-801 against cerebral ischemia reperfusion. (n.d.). PMC - NIH. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). PubMed. [Link]

  • Neuroprotective Effects of MK-801 and Catecholamine Release in the Central Nervous System. (2004, April 1). Stroke - American Heart Association Journals. [Link]

  • Neuroprotective Effect of Dizocilpine (MK-801) via Anti-apoptosis on Hypoxic-ischemic Brain Injury in Neonatal Rats. (n.d.). jkns.or.kr. [Link]

  • Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. (n.d.). Scantox. [Link]

  • Caspase 3-7 Activity Assay Cell Line. (n.d.). Innoprot Apoptosis Cell Lines. [Link]

  • Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. (n.d.). PMC. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009, August 15). PubMed. [Link]

  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (n.d.). MDPI. [Link]

  • 3.5. Cell Culture Assays in SH-SY5Y Cells. (n.d.). Bio-protocol. [Link]

  • Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (n.d.). ResearchGate. [Link]

  • Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. (n.d.). PMC. [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015, May 1). ScienceDirect. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: 3,5-Difluoro-4'-methylbenzhydrol

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3,5-Difluoro-4'-methylbenzhydrol in a professional laboratory or drug development setting. As a fluorinated building block freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3,5-Difluoro-4'-methylbenzhydrol in a professional laboratory or drug development setting.

As a fluorinated building block frequently utilized in pharmaceutical synthesis and drug development, 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) presents specific logistical and environmental challenges at the end of its lifecycle[1]. Because it contains stable carbon-fluorine bonds, improper disposal can lead to severe environmental contamination and facility hazards.

This guide outlines the causal logic behind halogenated waste segregation, the standardized protocols for containment, and the mandatory institutional workflows required to maintain environmental compliance and laboratory safety.

Physicochemical Hazard Profile & Disposal Implications

To design a self-validating disposal protocol, we must first understand the physical parameters that dictate the compound's behavior in waste streams.

PropertyValue / ClassificationDisposal Implication
Chemical Name 3,5-Difluoro-4'-methylbenzhydrolMust be tracked under specific institutional inventory codes.
CAS Number 842140-58-3Essential for Environmental Health & Safety (EHS) manifesting.
Waste Category Halogenated Organic Critical: Cannot be mixed with standard organic waste. Requires specialized high-temperature incineration.
Physical State Solid (Crystalline powder)[2]Spills require particulate-safe collection methods (no dry sweeping).
Reactivity Stable under normal conditions[2]Do not mix with strong oxidizers in waste containers to prevent exothermic reactions.

The Causality of Halogenated Waste Segregation

Why must fluorinated compounds be strictly segregated? In professional drug development laboratories, organic waste is typically divided into "Halogenated" and "Non-Halogenated" streams. 3,5-Difluoro-4'-methylbenzhydrol must always enter the Halogenated stream.

When non-halogenated waste is incinerated, it burns cleanly into CO2​ and H2​O . However, the incineration of fluorinated compounds like 3,5-Difluoro-4'-methylbenzhydrol requires significantly higher temperatures and specialized exhaust scrubbing systems. If incinerated improperly, fluorinated organics can generate highly toxic Hydrogen Fluoride (HF) gas and persistent environmental pollutants (such as fluorinated dioxins). By strictly segregating this waste, you ensure it is routed to a licensed facility equipped with alkaline scrubbers designed to neutralize acidic halogen gases.

Safety Directive:Never attempt to chemically neutralize, degrade, or treat fluorinated organic compounds in-house. Improvised chemical treatment of stable fluorinated aromatics poses a severe risk of generating toxic byproducts. All treatment must be deferred to licensed commercial incinerators.

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures a closed-loop, self-validating system for the disposal of 3,5-Difluoro-4'-methylbenzhydrol, whether in solid form or dissolved in reaction solvents.

Phase 1: Containment and Segregation
  • Determine the Waste State: Identify if the waste is pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., dissolved in dichloromethane or methanol from a reaction workup).

  • Select Compatible Receptacles:

    • For Solids: Place in a chemically compatible, sealable high-density polyethylene (HDPE) container. Double-bagging in heavy-duty transparent polyethylene bags is acceptable for contaminated consumables (gloves, wipes).

    • For Liquids: Use PTFE-lined glass carboys or EHS-approved HDPE jerricans.

  • Isolate from Incompatibles: Ensure the waste container contains absolutely no strong oxidizing agents, alkali metals, or strong acids.

Phase 2: Labeling and Tracking
  • Apply GHS/RCRA Labels: Immediately affix a hazardous waste label to the container.

  • Specify Constituents: Write "3,5-Difluoro-4'-methylbenzhydrol" explicitly. Do not use abbreviations or structural formulas. If in solution, list all solvents and their approximate percentages (e.g., "DCM 90%, 3,5-Difluoro-4'-methylbenzhydrol 10%").

  • Check the Halogenated Box: Clearly mark the container as "HALOGENATED ORGANIC WASTE."

Phase 3: Institutional Transfer
  • Secondary Containment: Store the sealed, labeled waste container in a designated secondary containment tray within a ventilated flammable storage cabinet until pickup.

  • EHS Manifesting: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Chain of Custody: EHS will transfer the material to a licensed hazardous waste management contractor for high-temperature incineration.

Spill Response and Decontamination

In the event of an accidental release prior to disposal, adhere to the following protocol:

  • PPE Requirement: Don standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat. If a large quantity of powder is aerosolized, an N95 or higher particulate respirator may be required per EHS guidelines.

  • Solid Spills: Do not dry sweep, as this aerosolizes the fine powder. Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust, then carefully scoop the material into a solid waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, or wipe down with a solvent appropriate for dissolving residual benzhydrols (e.g., isopropanol), collecting all wipes into the halogenated solid waste stream.

Waste Lifecycle Visualization

The following diagram illustrates the logical decision tree for routing 3,5-Difluoro-4'-methylbenzhydrol waste safely out of the laboratory environment.

G Start Waste Generation: 3,5-Difluoro-4'-methylbenzhydrol CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste Container (Double-bagged / HDPE) CheckState->SolidWaste Powder / Consumables LiquidWaste Halogenated Solvent Waste (PTFE-lined glass/HDPE) CheckState->LiquidWaste Dissolved in Solvent Labeling Apply GHS Labels: 'Halogenated Organics' SolidWaste->Labeling LiquidWaste->Labeling EHS EHS Facility Transfer (No In-House Treatment) Labeling->EHS Incineration Licensed High-Temp Incineration (Alkaline Gas Scrubbing) EHS->Incineration

Caption: Institutional disposal workflow for 3,5-Difluoro-4'-methylbenzhydrol ensuring proper halogen segregation.

References
  • NextSDS. "3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • CHM BOOK. "842140-58-3: 3,5-DIFLUORO-4'-METHYLBENZHYDROL." 化学宇宙. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Difluoro-4'-methylbenzhydrol

Advanced Safety and Operational Guide: PPE and Handling Protocols for 3,5-Difluoro-4'-methylbenzhydrol As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: PPE and Handling Protocols for 3,5-Difluoro-4'-methylbenzhydrol

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, self-validating system of physical and chemical controls. Handling specialized fluorinated building blocks like 3,5-Difluoro-4'-methylbenzhydrol (CAS: 842140-58-3) requires moving beyond generic safety guidelines. To ensure absolute operational integrity, we must understand the mechanistic causality behind the chemical's hazards and engineer our Personal Protective Equipment (PPE) and handling workflows accordingly.

Chemical Hazard Profile & Causality

Before selecting PPE, we must define the threat vector. 3,5-Difluoro-4'-methylbenzhydrol is a solid, crystalline powder utilized extensively in pharmaceutical and agrochemical synthesis. Its specific structural motifs dictate its hazard profile:

  • Skin Irritation (Category 2, H315) & Dermal Penetration: The introduction of a difluorinated aromatic ring significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This lipophilicity enhances the compound's ability to partition into and penetrate the lipid bilayer of the stratum corneum, causing localized dermatitis[1].

  • Serious Eye Irritation (Category 2, H319): The reactive benzylic alcohol moiety can cause immediate osmotic and pH-driven stress to the corneal epithelium upon contact[2].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Because the compound is handled as a dry powder, the primary exposure vector is the aerosolization of fine particulates, which severely irritates the respiratory mucosa.

The PPE Ecosystem: Mechanistic Selection

The selection of PPE must be driven by material compatibility and breakthrough times. Every piece of equipment serves as a specific barrier against the physicochemical properties of halogenated benzhydrols.

Table 1: Quantitative PPE Specifications for 3,5-Difluoro-4'-methylbenzhydrol

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough TimeRegulatory Standard
Primary Gloves Nitrile (NBR)0.11 mm (4.3 mil)> 480 minutesEN 374-1 / ASTM F739
Secondary Gloves Neoprene (for spill recovery)0.30 mm (12 mil)> 480 minutesEN 374-1 / ASTM F739
Eye Protection Polycarbonate Safety GogglesN/AN/AANSI Z87.1 / EN 166
Respiratory N95 / P100 Particulate RespiratorN/AN/ANIOSH / EN 149
Body Protection Flame-resistant (FR) Lab CoatN/AN/ANFPA 2112
  • Hand Protection Causality: We mandate Nitrile (NBR) over natural rubber (latex). Halogenated organic compounds can rapidly degrade latex, compromising the barrier. For bulk transfers, a double-gloving strategy is required. The outer glove acts as the primary sacrificial barrier against static-clinging powder, while the inner glove maintains the sterile boundary[3].

  • Respiratory Causality: Standard surgical masks are insufficient. A well-fitted P100 or N95 respirator is mandatory if handling the powder outside of a localized exhaust system, as it physically traps the irritating crystalline dust[4].

Operational Logistics & Handling Workflow

Every protocol must be a self-validating system. If one containment step fails, the next must catch the failure.

Workflow A 1. Risk Assessment & Preparation B 2. PPE Donning (Gloves, Goggles, Coat) A->B C 3. Containment (Chemical Fume Hood) B->C D 4. Material Handling (Weighing & Transfer) C->D E 5. Decontamination & Doffing D->E F 6. Waste Disposal (Halogenated Stream) E->F

Fig 1. Sequential operational workflow for the safe handling of fluorinated benzhydrol derivatives.

Step-by-Step Methodology for Safe Handling:

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Line the working surface with anti-static weighing paper. Fluorinated powders are highly susceptible to electrostatic dispersion.

  • PPE Donning: Don the FR lab coat, safety goggles, and double nitrile gloves. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves to create a continuous seal.

  • Material Transfer: Use a grounded, anti-static stainless steel spatula. Do not use plastic spatulas , as they generate static electricity and cause the fine powder to aerosolize and repel from the weighing boat.

  • Weighing: Weigh the material directly into a pre-tared, sealable vessel (e.g., a septum-capped vial) inside the fume hood. Seal the vessel completely before removing it from the hood to prevent ambient air currents from dispersing the powder.

  • Doffing & Decontamination: Remove the outer gloves inside the fume hood, turning them inside out to trap any residual particulate. Wash hands immediately with soap and water after removing the inner gloves[2].

Emergency Response & Spill Management Logic

A spill response must be immediate, logical, and avoid exacerbating the hazard. We categorize spills by volume and location to dictate the response pathway.

SpillResponse Start Spill Detected Assess Assess Volume & Dust Potential Start->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major CleanMinor Wet Wipe Method (Avoid Dust) Minor->CleanMinor Evacuate Evacuate Area Call HazMat Major->Evacuate Dispose Seal in HazWaste Label as Halogenated CleanMinor->Dispose

Fig 2. Logical decision tree for managing 3,5-Difluoro-4'-methylbenzhydrol powder spills.

Step-by-Step Spill Recovery Protocol:

  • Assessment: Identify if the spill is minor (<50g, contained in the hood) or major (>50g, outside the hood). For major spills, evacuate the area and contact Environmental Health and Safety (EHS).

  • Containment (Minor Spill): Never dry sweep. Dry sweeping aerosolizes the toxic dust, converting a localized surface hazard into a widespread inhalation hazard[4].

  • The Wet-Wipe Method: Dampen a disposable absorbent pad with a compatible solvent (e.g., isopropanol or a 10% ethanol/water mixture) to suppress dust formation. Gently wipe the powder from the outside perimeter moving inward.

  • System Validation: Visually inspect the surface under a bright, angled light to ensure no crystalline residue or "glittering" remains. Wash the area thoroughly with soap and water as a final decontamination step[1].

Disposal & Waste Management Plan

Because 3,5-Difluoro-4'-methylbenzhydrol contains covalently bound fluorine, it must be strictly segregated from standard organic waste.

  • Segregation: Collect all contaminated consumables (weighing boats, spatulas, outer gloves, wipes) in a dedicated, puncture-resistant solid waste container[4].

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Halogenated Organic Compound (Fluorinated Benzhydrol)".

  • Incineration Logistics: Dispose of this stream via a licensed hazardous waste contractor. Halogenated waste requires high-temperature incineration equipped with specialized alkaline scrubbers to safely capture and neutralize the hydrofluoric acid (HF) gas generated during combustion.

References

  • Title: 3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.